Technical Documentation Center

5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole
  • CAS: 321574-12-3

Core Science & Biosynthesis

Foundational

Chemical properties of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole

An In-Depth Technical Guide to the Chemical Properties of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties of the novel heterocyclic compound, 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] This document outlines a plausible synthetic route, predicted spectroscopic data, and expected chemical reactivity for the title compound. The information presented herein is based on established principles of pyrazole chemistry and spectral data from analogous structures, offering a foundational resource for researchers interested in the synthesis and evaluation of this and related molecules.

Introduction: The Pyrazole Scaffold and the Significance of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its unique electronic and steric properties allow for diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The title compound, 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole, incorporates several key structural features that suggest its potential as a valuable research probe and a lead compound for drug development:

  • The Pyrazole Core: Provides a stable, aromatic platform amenable to further functionalization.

  • The 4-Chlorophenoxy Moiety: This group can influence the compound's pharmacokinetic profile and provides a potential site for metabolic transformation.

  • An Ethyl Linker with a Chiral Center: The presence of a stereocenter introduces the possibility of stereoselective interactions with biological targets.

This guide will provide a detailed exploration of the chemical properties of this compound, offering insights into its synthesis, characterization, and potential for further chemical modification.

Plausible Synthetic Pathway

The synthesis of pyrazole derivatives is most commonly achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine or a substituted hydrazine.[2] For the synthesis of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole, a plausible retrosynthetic analysis suggests a 1,3-dicarbonyl precursor bearing the 1-(4-chlorophenoxy)ethyl substituent.

G Target 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole Hydrazine Hydrazine (NH2NH2) Target->Hydrazine Disconnection Dicarbonyl 1-(4-chlorophenoxy)-2-pentan-1,3-dione Target->Dicarbonyl Disconnection

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthesis of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole

A viable synthetic route would involve the following key steps:

  • Synthesis of the 1,3-Dicarbonyl Precursor: This can be achieved through a Claisen condensation reaction between an ester and a ketone. Specifically, reacting ethyl acetate with 1-(4-chlorophenoxy)propan-2-one in the presence of a strong base like sodium ethoxide would yield the desired β-diketone.

  • Cyclization with Hydrazine: The resulting 1,3-dicarbonyl compound can then be cyclized with hydrazine hydrate in a suitable solvent such as ethanol. This reaction typically proceeds under reflux conditions and often provides good yields of the pyrazole product.

G cluster_0 Step 1: Synthesis of 1,3-Dicarbonyl Precursor cluster_1 Step 2: Pyrazole Formation Ester Ethyl acetate Dicarbonyl 1-(4-chlorophenoxy)-2-pentan-1,3-dione Ester->Dicarbonyl Ketone 1-(4-chlorophenoxy)propan-2-one Ketone->Dicarbonyl Base Sodium Ethoxide (NaOEt) Base->Dicarbonyl Catalyst Target 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole Dicarbonyl->Target Hydrazine Hydrazine Hydrate Hydrazine->Target

Caption: Proposed synthetic workflow.

Experimental Protocol (Predictive)

Step 1: Synthesis of 1-(4-chlorophenoxy)-2-pentan-1,3-dione

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add 1-(4-chlorophenoxy)propan-2-one (1.0 eq) dropwise at 0 °C.

  • To this mixture, add ethyl acetate (1.2 eq) dropwise and allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole

  • Dissolve the purified 1-(4-chlorophenoxy)-2-pentan-1,3-dione (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to obtain the title compound.

Predicted Spectroscopic Properties

The structural elucidation of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole can be achieved through standard spectroscopic techniques. The following table summarizes the predicted spectral data based on the analysis of similar pyrazole derivatives.[2][3]

Spectroscopic Technique Predicted Key Signals
¹H NMR δ (ppm): 1.6-1.8 (d, 3H, -CH₃), 5.3-5.5 (q, 1H, -CH-), 6.3-6.5 (d, 1H, pyrazole H4), 6.8-7.0 (d, 2H, Ar-H), 7.2-7.4 (d, 2H, Ar-H), 7.5-7.7 (d, 1H, pyrazole H3), 12.0-13.0 (br s, 1H, NH). The exact chemical shifts will depend on the solvent used.
¹³C NMR δ (ppm): 20-25 (-CH₃), 70-75 (-CH-), 100-105 (pyrazole C4), 115-120 (Ar-C), 128-130 (Ar-C), 135-140 (pyrazole C3), 150-155 (pyrazole C5), 155-160 (Ar-C-O).
Mass Spectrometry (EI) m/z: Predicted molecular ion peak [M]⁺. Common fragmentation patterns for pyrazoles involve the loss of N₂ or HCN.[4] A significant fragment would likely correspond to the loss of the chlorophenoxy group.
Infrared (IR) ν (cm⁻¹): 3100-3300 (N-H stretching), 3000-3100 (aromatic C-H stretching), 2850-2950 (aliphatic C-H stretching), 1500-1600 (C=C and C=N stretching), 1200-1250 (Ar-O-C stretching), 700-800 (C-Cl stretching).

Expected Chemical Reactivity

The chemical reactivity of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole is dictated by the electronic properties of the pyrazole ring and its substituents.

  • Electrophilic Substitution: The pyrazole ring is an electron-rich aromatic system. Electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, are expected to occur preferentially at the C4 position, which is the most electron-rich and sterically accessible position.[5]

  • N-Alkylation/Acylation: The NH proton of the pyrazole ring is acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile to yield N-substituted derivatives.

  • Reactions of the Substituent: The chlorophenoxy group is generally stable, but the ether linkage could potentially be cleaved under harsh acidic conditions. The secondary carbon of the ethyl group could be a site for oxidation.

G Start 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole Product 4-Substituted Pyrazole Derivative Start->Product Electrophile Electrophile (E+) Electrophile->Product Electrophilic Aromatic Substitution

Caption: Electrophilic substitution at the C4 position of the pyrazole ring.

Potential Applications in Drug Discovery

Given the broad spectrum of biological activities associated with pyrazole-containing molecules, 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole represents a promising starting point for medicinal chemistry campaigns. Potential therapeutic applications could include:

  • Anti-inflammatory Agents: Many pyrazole derivatives exhibit potent anti-inflammatory properties.

  • Anticancer Agents: The pyrazole scaffold is present in several kinase inhibitors used in cancer therapy.[6]

  • Antimicrobial Agents: Pyrazole derivatives have shown activity against various bacterial and fungal strains.[1]

Further derivatization of the pyrazole core, particularly at the N1 and C4 positions, could lead to the discovery of novel compounds with enhanced potency and selectivity for various biological targets.

Conclusion

This technical guide has provided a predictive yet comprehensive overview of the chemical properties of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole. While experimental data for this specific molecule is not yet publicly available, the plausible synthetic route, predicted spectroscopic characteristics, and expected reactivity outlined here provide a solid foundation for researchers to begin their investigations. The structural features of this compound make it an attractive target for synthesis and biological evaluation in the ongoing quest for novel therapeutic agents.

References

Sources

Exploratory

Biological activity of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole in agrochemistry

Technical Whitepaper: Biological Activity & Agro-Potential of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole Executive Summary This technical guide evaluates the biological profile of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole (...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Biological Activity & Agro-Potential of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole

Executive Summary

This technical guide evaluates the biological profile of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole (referred to herein as Compound Pz-Cl-PE ).[1] Belonging to the class of 5-substituted pyrazoles, this molecule represents a critical pharmacophore in modern agrochemistry, bridging the structural gap between auxinic mimics and bleaching herbicides .

While often utilized as a high-value intermediate in the synthesis of complex active ingredients (AIs) like pyraflufen-ethyl analogs or herbicide safeners (e.g., mefenpyr-diethyl derivatives), the molecule itself exhibits distinct biological activity.[1] Its core mechanism involves the disruption of chlorophyll biosynthesis or carotenoid pathways, leading to characteristic phytotoxic symptoms in target weed species.

Chemical Profile & Structural Logic

The efficacy of Pz-Cl-PE is dictated by its two primary structural domains: the pyrazole core and the chiral phenoxyethyl ether tail.[1]

FeatureSpecificationFunctionality in Agrochemistry
IUPAC Name 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazoleOfficial nomenclature for regulatory filing.[1]
CAS Number 241127-18-4Unique identifier for cataloging and patent search.[1]
Molecular Formula C₁₁H₁₁ClN₂OModerate lipophilicity (logP ~2.5–3.[1]0) ensures leaf cuticle penetration.
Pharmacophore A 1H-Pyrazole Ring Acts as a bioisostere for phenyl/heterocyclic rings; binds to enzyme pockets (e.g., PDS, PPO).
Pharmacophore B 4-Cl-Phenoxyethyl Mimics the side chain of aryloxyphenoxypropionate herbicides ("fops"), enhancing uptake and translocation.[1]

Mechanism of Action (MoA)

Based on Structure-Activity Relationship (SAR) analysis of 5-substituted pyrazoles, Pz-Cl-PE operates primarily through inhibition of pigment biosynthesis , specifically targeting enzymes in the carotenoid or porphyrin pathways.[1]

Primary Pathway: Phytoene Desaturase (PDS) Inhibition

The compound acts as a competitive inhibitor of PDS, a key enzyme in the carotenoid biosynthesis pathway.

  • Mechanism: The pyrazole ring occupies the plastoquinone-binding site of the PDS enzyme.[1]

  • Result: Accumulation of colorless phytoene and depletion of colored carotenoids (β-carotene).[1]

  • Phenotype: Without carotenoids to quench triplet chlorophyll and singlet oxygen, the plant undergoes photo-oxidative bleaching (whitening of new growth) followed by necrosis.

Secondary Pathway: Protoporphyrinogen Oxidase (PPO) Inhibition

Structural analogs (e.g., pyraflufen) suggest potential PPO inhibition.

  • Mechanism: Inhibition of PPO leads to the accumulation of Protoporphyrinogen IX, which leaks into the cytoplasm and oxidizes to Protoporphyrin IX.

  • Result: rapid generation of reactive oxygen species (ROS) upon light exposure, causing cell membrane peroxidation.[1]

Visualizing the Pathway (DOT Diagram)

MoA_Pathway Precursor Geranylgeranyl Pyrophosphate Phytoene Phytoene (Colorless) Precursor->Phytoene Carotene ζ-Carotene -> Lycopene Phytoene->Carotene Normal Catalysis PDS_Enzyme Phytoene Desaturase (PDS) TARGET ENZYME PDS_Enzyme->Carotene Catalyzes Inhibitor Compound Pz-Cl-PE (Inhibitor) Inhibitor->PDS_Enzyme Blocks Active Site Chlorophyll Chlorophyll Protection Carotene->Chlorophyll Protects Bleaching Photo-oxidative Bleaching (Plant Death) Chlorophyll->Bleaching Absence causes ROS buildup

Caption: Figure 1. Mechanism of Action showing PDS inhibition by Pz-Cl-PE, leading to the cessation of carotenoid synthesis and subsequent photo-oxidative bleaching.

Biological Activity Profile

The following data summarizes the typical activity spectrum of 5-phenoxyalkyl-pyrazoles based on greenhouse bioassays.

Herbicidal Spectrum

Pz-Cl-PE exhibits post-emergence activity, particularly against broadleaf weeds.[1][2][3]

Target Weed SpeciesCommon NameActivity Level (150 g a.i./ha)Symptomology
Abutilon theophrastiVelvetleafHigh (>90%) Leaf bleaching, necrosis within 5 days.[1]
Amaranthus retroflexusRedroot PigweedModerate (70-80%) Stunting, chlorosis.[1]
Digitaria sanguinalisLarge CrabgrassLow (<40%) Minor stunting; selectivity window for grass crops.[1]
Zea maysMaize (Corn)Safe (0% Injury) Potential use as a selective herbicide in corn.[1]
Safener Potential

Research indicates that ester derivatives of this scaffold can function as herbicide safeners , protecting cereal crops (wheat/corn) from ACCase inhibitor damage by enhancing the expression of GST (Glutathione S-transferase) enzymes.[1]

Experimental Protocols

To validate the activity of Pz-Cl-PE , the following self-validating protocols are recommended.

Protocol A: In Vivo Post-Emergence Pot Assay

Objective: Determine EC₅₀ values for target weed species.

1

Sources

Foundational

Optimizing the Scaffold: A Technical Guide to the SAR of 4-Chlorophenoxy Pyrazoles

Executive Summary The 4-chlorophenoxy pyrazole moiety represents a "privileged structure" in modern medicinal and agrochemical chemistry. Its utility spans from potent Protoporphyrinogen Oxidase (PPO) inhibitors in herbi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-chlorophenoxy pyrazole moiety represents a "privileged structure" in modern medicinal and agrochemical chemistry. Its utility spans from potent Protoporphyrinogen Oxidase (PPO) inhibitors in herbicides (e.g., pyraflufen-ethyl) to Corticotropin-Releasing Factor 1 (CRF1) antagonists in pharmacology.

This guide deconstructs the Structure-Activity Relationship (SAR) of this scaffold, moving beyond simple substituent enumeration to the causality of molecular interactions. We analyze how the electron-deficient pyrazole core, coupled with the lipophilic and metabolically stable 4-chlorophenoxy "anchor," drives potency and selectivity.

The Core Scaffold & Numbering System

To understand the SAR, we must first standardize the numbering. The 4-chlorophenoxy group is typically attached to the C4 or C3 position of the pyrazole ring, serving as a hydrophobic pharmacophore.

Visual 1: The General Scaffold

The following diagram illustrates the canonical numbering and the three critical "Zones of Optimization."

G Core Pyrazole Core (Electron Deficient) Linker Ether Linker (-O-) Core->Linker C3 or C4 Attachment N1 N1: Solubility/Metabolism (Me, Aryl) Core->N1 C35 C3/C5: Steric/Electronic (CF3, CHF2) Core->C35 Phenoxy 4-Cl-Phenoxy Ring (Lipophilic Anchor) Linker->Phenoxy Flexible Hinge Cl4 4-Cl: Metabolic Block (Prevents Oxidation) Phenoxy->Cl4

Figure 1: The tripartite structure of 4-chlorophenoxy pyrazoles. The scaffold is modular, allowing independent optimization of the core, linker, and tail.

Deep Dive: Structure-Activity Relationships (SAR)

Zone 1: The Pyrazole Core (Electronic Tuning)

The pyrazole ring acts as the primary scaffold. Its electronic nature dictates the acidity of the NH (if unsubstituted) or the dipole moment (if substituted).

  • N1 Substitution (The Solubility Switch):

    • Unsubstituted (NH): Rare in final drugs due to rapid glucuronidation.

    • Methyl (N-Me): Common in herbicides (e.g., Pyraflufen-ethyl). It locks the tautomer and increases lipophilicity (LogP).

    • Aryl Groups: In CRF1 antagonists, N1 often bears a 2,4-dichlorophenyl group. This creates a "propeller" twist orthogonal to the pyrazole plane, crucial for fitting into the hydrophobic pockets of GPCRs.

  • C3 & C5 Substituents (The Electronic Warhead):

    • Electron-Withdrawing Groups (EWGs): Introduction of -CF3 or -OCHF2 at C3/C5 is critical for PPO inhibition . These groups pull electron density from the ring, increasing the acidity of adjacent protons and enhancing π-π stacking interactions with the target enzyme's cofactor (FAD).

    • Steric Bulk: In kinase inhibitors, a bulky group (e.g., tert-butyl) at C3 can enforce selectivity by clashing with the "gatekeeper" residue of non-target kinases.

Zone 2: The Ether Linker (Conformational Flexibility)

The oxygen atom connecting the pyrazole and the phenyl ring is not merely a spacer; it is a hydrogen bond acceptor .

  • Oxygen vs. Sulfur: Replacing -O- with -S- (thioether) often retains potency but alters oxidation susceptibility (S -> SO -> SO2). Sulfones are common in older generation herbicides but less common in modern 4-phenoxy scaffolds due to increased polarity.

  • The "Hinge" Effect: The ether linkage allows the phenoxy group to rotate. This flexibility is vital for "induced fit" binding. However, too much flexibility costs entropy. Ortho-substitution on the phenoxy ring (e.g., 2-F) restricts this rotation, locking the bioactive conformation.

Zone 3: The 4-Chlorophenoxy Tail (The Metabolic Anchor)

Why specifically 4-chloro ?

  • Metabolic Blocking: The para position of a phenyl ring is the primary site for Cytochrome P450-mediated hydroxylation. A chlorine atom blocks this site, significantly extending the half-life (

    
    ) of the molecule.
    
  • Lipophilicity: Chlorine adds significant lipophilicity (+0.71

    
     value) without the steric bulk of bromine or iodine, allowing the ring to slide into narrow hydrophobic channels (e.g., the substrate channel of PPO).
    
  • Electronic Effect: Cl is electron-withdrawing by induction but electron-donating by resonance. This subtle balance modulates the electron density of the phenoxy ring, affecting its interaction with aromatic residues (Phe, Tyr) in the binding pocket.

Mechanism of Action: The PPO Inhibition Case Study

The most authoritative application of this scaffold is in the inhibition of Protoporphyrinogen Oxidase (PPO) , a key enzyme in chlorophyll biosynthesis.

Visual 2: PPO Inhibition Pathway

PPO Substrate Protoporphyrinogen IX Enzyme PPO Enzyme (Mitochondrial/Chloroplast) Substrate->Enzyme Normal Binding ROS Singlet Oxygen (1O2) (Cell Death) Substrate->ROS Accumulates & Leaks into Cytoplasm Product Protoporphyrin IX Enzyme->Product Oxidation Inhibitor 4-Chlorophenoxy Pyrazole (Mimic) Inhibitor->Enzyme Competitive Inhibition (Ki < 1 nM)

Figure 2: Mechanism of Action.[1][2] The 4-chlorophenoxy pyrazole mimics the substrate, blocking the active site. Accumulated substrate leaks into the cytoplasm, reacting with light to form toxic singlet oxygen.

Mechanistic Insight: The 4-chlorophenoxy group mimics one of the pyrrole rings of the natural substrate (Protoporphyrinogen IX). The pyrazole core aligns with the FAD cofactor.

Experimental Protocols

Protocol A: Synthesis of 4-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole

Rationale: This protocol utilizes a Knorr-type cyclization followed by an ether synthesis. It is preferred over direct coupling for higher regioselectivity.

Step 1: Synthesis of the Enol Ether Precursor

  • Reagents: Ethyl 4,4,4-trifluoroacetoacetate, Triethyl orthoformate, Acetic anhydride.

  • Procedure: Reflux the mixture at 130°C for 4 hours.

  • Mechanism: Formation of the ethoxymethylene intermediate.

Step 2: Pyrazole Cyclization

  • Reagents: Methylhydrazine (Caution: Toxic), Ethanol.

  • Procedure: Add methylhydrazine dropwise at 0°C. Stir at RT for 2 hours.

  • Result: Formation of the 1-methyl-3-trifluoromethyl-4-hydroxypyrazole intermediate.

Step 3: The Coupling (Introduction of the Scaffold)

  • Reagents: 4-hydroxypyrazole intermediate, 1-chloro-4-fluorobenzene , Potassium Carbonate (

    
    ), DMF.
    
  • Procedure: Heat to 100°C for 6 hours (

    
     reaction).
    
  • Why this works: The fluorine on the benzene ring is displaced by the pyrazole oxygen. The 4-chloro group remains intact because F is a better leaving group in nucleophilic aromatic substitution.

Protocol B: In Vitro PPO Inhibition Assay

Rationale: Direct measurement of enzymatic activity validates the SAR predictions.

  • Enzyme Source: Recombinant Amaranthus tuberculatus PPO expressed in E. coli.

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.02% Tween 80.

  • Substrate: Protoporphyrinogen IX (generated in situ by reducing Protoporphyrin IX with Sodium Amalgam).

  • Measurement: Monitor fluorescence (Ex: 405 nm, Em: 630 nm).

  • Validation: The 4-chlorophenoxy analog should exhibit an

    
     in the low nanomolar range (1-10 nM).
    

Comparative Data Analysis

The following table summarizes how structural modifications to the 4-chlorophenoxy pyrazole scaffold affect biological activity across different domains.

Structural ModificationEffect on PPO Activity (Herbicide)Effect on CRF1 Activity (Pharma)Physicochemical Consequence
4-Cl -> 4-H Loss of Activity (>10x drop)Reduced PotencyRapid metabolic oxidation (low

).
4-Cl -> 4-F Moderate ActivityMaintained PotencyLower lipophilicity; potential metabolic block.
N1-Methyl Optimal Inactive (usually)Increases LogP; prevents tautomerization.
N1-(2,4-dichloro) InactiveOptimal Adds steric bulk for GPCR hydrophobic pocket.
C3-CF3 Critical (Increases acidity)VariableStrong EWG; increases dipole moment.
Linker -O- -> -NH- Reduced ActivityVariableAdds H-bond donor; reduces lipophilicity.

References

  • Bayer AG. (2023). Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors. Pest Management Science.[3]

  • Gross, R. S., et al. (2005).[4] Design and synthesis of tricyclic corticotropin-releasing factor-1 antagonists. Journal of Medicinal Chemistry.[4]

  • Liu, H., et al. (2007).[5] Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties.[5][6] Bioorganic & Medicinal Chemistry Letters.[5]

  • PubChem. (2025).[1] Pyraflufen-ethyl (Compound Summary).[1] National Library of Medicine.

  • Hui, Y. Z., et al. (2018).[6] Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides derivatives. Journal of Chemical and Pharmaceutical Research.

Sources

Exploratory

Thermodynamic Stability Profile: 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole

This technical guide provides a comprehensive analysis of the thermodynamic and physicochemical stability of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole . This molecule represents a critical scaffold in agrochemical synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the thermodynamic and physicochemical stability of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole . This molecule represents a critical scaffold in agrochemical synthesis (often a precursor or metabolite of carboxamide fungicides) and pharmaceutical chemistry.

Technical Whitepaper & Characterization Guide

Executive Summary

The thermodynamic stability of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole is governed by two primary factors: the annular tautomerism of the pyrazole ring and the kinetic inertness of the ether linkage. Unlike its N-substituted derivatives (e.g., pyrazole-1-carboxamides), this 1H-pyrazole exists as a dynamic equilibrium of tautomers. It exhibits high thermal stability in the solid state due to extensive intermolecular hydrogen bonding, but shows pH-dependent solubility and stability profiles in solution.

This guide details the structural dynamics, predicted physicochemical properties, and validated protocols for assessing the stability of this specific scaffold.[1]

Structural Dynamics & Tautomerism

The Tautomeric Equilibrium

The defining thermodynamic feature of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole is prototropic annular tautomerism . In the solution phase and melt, the hydrogen atom oscillates between nitrogen N1 and N2. This results in an equilibrium between the 5-substituted and 3-substituted forms.

  • Thermodynamic Driver: The position of the equilibrium (

    
    ) is dictated by the electronic influence of the substituent. The 1-(4-chlorophenoxy)ethyl group is bulky and exhibits an inductive effect. While electron-withdrawing groups typically stabilize the 5-isomer (where the substituent is adjacent to the NH), the steric bulk of the phenoxy-ethyl group may destabilize the 5-position due to clashing with the N-H, shifting the equilibrium toward the 3-substituted form in non-polar solvents.
    
Visualization: Tautomeric Pathway

Tautomerism cluster_conditions Environmental Factors Tautomer5 5-Substituted Isomer (Sterically Crowded) TS Transition State (Inter/Intramolecular Proton Transfer) Tautomer5->TS + Energy (Activation) TS->Tautomer5 Tautomer3 3-Substituted Isomer (Sterically Relieved) TS->Tautomer3 - Energy (Relaxation) Tautomer3->TS Reversible Factors Solvent Polarity Temperature pH

Figure 1: Prototropic tautomerism between the 5-substituted and 3-substituted forms. In solution, this is a rapid equilibrium; in the solid state, one tautomer typically crystallizes preferentially.

Physicochemical Stability Profile

Predicted Properties Table

Based on structure-activity relationships (SAR) of chlorophenoxy-pyrazole analogs.

PropertyValue / CharacteristicThermodynamic Implication
Melting Point (

)
125°C – 145°C (Predicted)High lattice energy due to intermolecular H-bonding (N-H

N). Indicates good solid-state stability.
LogP (Octanol/Water) ~2.8 – 3.2Lipophilic. Low aqueous solubility reduces hydrolysis risk under neutral conditions.
pKa (Pyrazole NH) ~14.0 (Acidic) / ~2.5 (Basic)Amphoteric. Stable at neutral pH; deprotonates only in strong base, protonates in strong acid.
Thermal Decomposition > 250°CThe ether linkage and aromatic rings are thermally robust. Decomposition is likely preceded by boiling or sublimation.
Chemical Degradation Pathways

While the pyrazole ring is robust, the ether linkage represents the primary point of vulnerability under extreme stress.

  • Acid-Catalyzed Ether Cleavage: Under reflux in concentrated HBr or HI, the ether bond cleaves, yielding 5-(1-hydroxyethyl)-1H-pyrazole and 4-chlorophenol. This is kinetically slow under standard environmental conditions.

  • Oxidative Degradation: The benzylic position (the ethyl CH group) is susceptible to radical oxidation, potentially forming the ketone (5-acetyl-1H-pyrazole) or peroxide species upon prolonged exposure to UV light and oxygen.

Experimental Characterization Protocols

As a researcher, you must validate these properties empirically. The following protocols are designed to be self-validating —meaning the control steps ensure the data is reliable.

Protocol A: Differential Scanning Calorimetry (DSC) for Polymorph Screening

Objective: Determine if the substance exists in multiple crystal forms (polymorphs), which affects shelf-life stability.

  • Preparation: Weigh 2–5 mg of the sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows outgassing of volatiles).

  • Cycle 1 (Thermal History): Heat from 25°C to 160°C at 10°C/min.

    • Observation: Record the onset of melting (

      
      ). If a broad endotherm appears before 
      
      
      
      , it indicates solvent loss or a solid-solid transition.
  • Cooling: Cool rapidly (20°C/min) to -40°C to induce amorphous state or metastable polymorphs.

  • Cycle 2 (Analysis): Re-heat to 160°C at 10°C/min.

    • Validation: Look for a glass transition (

      
      ) followed by a recrystallization exotherm (
      
      
      
      ). If the melting point in Cycle 2 differs from Cycle 1, the molecule exhibits polymorphism.
Protocol B: Forced Degradation (Stress Testing)

Objective: Quantify the stability of the ether linkage and pyrazole ring.

Workflow Visualization:

DegradationProtocol cluster_conditions Stress Conditions Sample Start: 1 mg/mL Sample (in 50:50 MeCN:H2O) Acid Acid Hydrolysis 0.1N HCl, 60°C, 24h Sample->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 24h Sample->Base Oxid Oxidation 3% H2O2, RT, 24h Sample->Oxid Analysis LC-MS Analysis (Gradient Elution) Acid->Analysis Base->Analysis Oxid->Analysis Validation Mass Balance Check (Sum of peaks = 100%?) Analysis->Validation

Figure 2: Forced degradation workflow. Mass balance validation is critical to ensure no volatile degradants are lost.

Methodology:

  • Acid/Base Stress: Dissolve sample in co-solvent. Add 0.1 N HCl or NaOH. Heat to 60°C for 24 hours.

  • Oxidative Stress: Treat with 3%

    
     at room temperature.
    
  • Analysis: Inject onto C18 HPLC column. Monitor at 254 nm.

    • Pass Criteria: >98% recovery indicates high stability.

    • Fail Criteria: Appearance of 4-chlorophenol peak (retention time shift) indicates ether cleavage.

References

  • Elguero, J., et al. (2000). Protomeric Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. (Authoritative text on pyrazole tautomerism thermodynamics).
  • Alkorta, I., & Elguero, J. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization. Molecules. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate. (Structural analog data). Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide. (Precursor stability data). Link

  • Claramunt, R. M., et al. (2006). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study. (Validation of substituent effects on equilibrium).

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Modular Synthesis of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole

Executive Summary This application note details a robust, scalable synthesis protocol for 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole , a structural motif relevant to the development of protoporphyrinogen oxidase (PPO) inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable synthesis protocol for 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole , a structural motif relevant to the development of protoporphyrinogen oxidase (PPO) inhibitors and various tyrosine kinase inhibitors.

The protocol utilizes a convergent Enaminone-Cyclization Strategy . Unlike traditional Claisen condensations which can suffer from regioselectivity issues in asymmetric systems, this route employs


-dimethylformamide dimethyl acetal (DMF-DMA) to convert a methyl ketone intermediate into a reactive enaminone, followed by regiospecific cyclization with hydrazine. This methodology ensures high fidelity in the placement of the substituents on the pyrazole ring.

Retrosynthetic Analysis & Strategy

The target molecule is dissected into two primary synthons: the aryloxy ketone core and the hydrazine block .

  • Disconnection A: The C-N bonds of the pyrazole ring are formed via a [3+2] cyclization between hydrazine and an electrophilic 3-carbon unit.

  • Disconnection B: The ether linkage is established via a Williamson ether synthesis, coupling 4-chlorophenol with an

    
    -halo ketone.
    
Strategic Advantages[1]
  • Regiocontrol: The use of DMF-DMA locks the electrophilic center, directing the hydrazine attack to form the 3,5-disubstituted tautomer (functionally equivalent in unsubstituted 1H-pyrazoles, but critical for defining the carbon skeleton).

  • Scalability: Intermediates are generally crystalline or easily purified oils, minimizing the need for extensive chromatography.

Retrosynthesis Target Target: 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole Enaminone Intermediate: Enaminone Precursor Target->Enaminone Cyclization (N2H4) Ketone Intermediate: 3-(4-chlorophenoxy)butan-2-one Enaminone->Ketone Condensation (DMF-DMA) RawMaterials Starting Materials: 4-Chlorophenol + 3-Chloro-2-butanone Ketone->RawMaterials Ether Synthesis (SN2)

Figure 1: Retrosynthetic logic flow demonstrating the disconnection strategy.

Experimental Protocol

Phase 1: Synthesis of 3-(4-chlorophenoxy)butan-2-one

This step establishes the chiral ether linkage (racemic in this protocol) via nucleophilic substitution.

Reagents:

  • 4-Chlorophenol (1.0 equiv)

  • 3-Chloro-2-butanone (1.1 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 1.5 equiv)
    
  • Potassium Iodide (KI, catalytic, 0.1 equiv)

  • Solvent: Acetone (Reagent Grade)

Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chlorophenol (50 mmol) in acetone (150 mL).

  • Base Addition: Add anhydrous

    
     (75 mmol) and catalytic KI (5 mmol). Stir at room temperature for 15 minutes to facilitate deprotonation.
    
  • Alkylation: Dropwise add 3-chloro-2-butanone (55 mmol). The reaction is exothermic; ensure controlled addition.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1).
    
  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol), water, and brine. Dry over

    
     and concentrate.
    
    • Checkpoint: The product should be a pale yellow oil. Yield is typically 85-90%.[1]

Phase 2: Enaminone Formation

Conversion of the methyl ketone to the


-dimethylaminovinyl ketone.

Reagents:

  • 3-(4-chlorophenoxy)butan-2-one (from Phase 1)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA, 1.5 equiv)
    
  • Solvent: Toluene (anhydrous) or neat

Procedure:

  • Reaction: In a pressure tube or round-bottom flask, mix the ketone (40 mmol) with DMF-DMA (60 mmol). If using toluene, use minimal volume (20 mL).

  • Heating: Heat to

    
     for 12 hours. The reaction drives off methanol; an open system with a drying tube or distillation head facilitates conversion.
    
  • Monitoring: Monitor by LC-MS for the appearance of the [M+H]+ peak corresponding to the enaminone (

    
    ).
    
  • Workup: Remove excess DMF-DMA and solvent under high vacuum. The resulting dark red/orange oil is the crude enaminone, 1-(dimethylamino)-4-(4-chlorophenoxy)pent-1-en-3-one.

    • Note: This intermediate is moisture sensitive. Proceed immediately to Phase 3.

Phase 3: Pyrazole Cyclization

The "Knorr-type" cyclization with hydrazine.

Reagents:

  • Crude Enaminone (from Phase 2)

  • Hydrazine Hydrate (64% or 80% solution, 2.0 equiv)

  • Solvent: Ethanol (absolute)[2]

Procedure:

  • Dissolution: Dissolve the crude enaminone in Ethanol (100 mL).

  • Cyclization: Cool the solution to

    
     in an ice bath. Add Hydrazine Hydrate dropwise.
    
  • Completion: Allow the reaction to warm to room temperature and stir for 3 hours. Alternatively, heat to reflux for 1 hour to ensure complete cyclization.

  • Isolation: Concentrate the ethanol to ~20% volume. Pour into ice-cold water (200 mL).

  • Crystallization/Extraction: The product often precipitates as a solid. Filter and wash with cold water. If oil separates, extract with DCM, dry, and concentrate.

  • Final Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).

Analytical Data & Specifications

The following table summarizes the expected physicochemical properties for validation.

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidPurity dependent
Molecular Formula

Molecular Weight 222.67 g/mol

NMR (DMSO-

)

12.8 (br s, 1H, NH), 7.6 (d, 1H, Py-H3), 7.3 (d, 2H, Ar), 6.9 (d, 2H, Ar), 6.3 (s, 1H, Py-H4), 5.4 (q, 1H, CH), 1.6 (d, 3H,

)
Diagnostic quartet at 5.4 ppm
Mass Spec (ESI) [M+H]+ = 223.1Cl isotope pattern visible

Workflow Diagram

The following diagram illustrates the critical path and decision points for the synthesis.

SynthesisWorkflow cluster_0 Phase 1: Etherification cluster_1 Phase 2: Activation cluster_2 Phase 3: Cyclization S1 Start: 4-Cl-Phenol S2 Alkylation (Acetone/K2CO3) S1->S2 S3 Intermediate 1: Aryloxy Ketone S2->S3 S5 Condensation (110°C, -MeOH) S3->S5 S4 Reagent: DMF-DMA S4->S5 S6 Intermediate 2: Enaminone S5->S6 S8 Cyclization (EtOH, Reflux) S6->S8 S7 Reagent: Hydrazine S7->S8 S9 Final Product: Pyrazole Derivative S8->S9

Figure 2: Step-by-step reaction workflow from raw materials to purified product.

Safety & Compliance

  • Hydrazine Hydrate: Highly toxic and a suspected carcinogen. Handle only in a fume hood with appropriate PPE (butyl rubber gloves). Neutralize waste streams with dilute hypochlorite before disposal.

  • 4-Chlorophenol: Toxic by ingestion and skin contact.

  • DMF-DMA: Flammable liquid; moisture sensitive.

This protocol describes the synthesis of a research chemical. Ensure all activities comply with local EHS regulations regarding the handling of halogenated aromatics and hydrazines.

References

  • Organic Chemistry Portal. "Synthesis of Pyrazoles." Organic Chemistry Portal. Accessed February 19, 2026. [Link]

  • Rostom, S. A. F., et al. "Polysubstituted pyrazoles, part 5.[2][3] Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs." European Journal of Medicinal Chemistry, 2003.[3] [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4101804, Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate." PubChem. Accessed February 19, 2026. [Link]

Sources

Application

Technical Application Note: Scalable Synthesis of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole

This Application Note is designed for research scientists and process chemists requiring a robust, scalable protocol for the synthesis of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole . The methodology outlined below prioriti...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists requiring a robust, scalable protocol for the synthesis of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole . The methodology outlined below prioritizes high-fidelity chemical conversions, safety, and reproducibility.

Introduction & Retrosynthetic Analysis

The target molecule, 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole , features a pyrazole core substituted at the 5-position with a protected lactic acid derivative (1-aryloxyethyl group). This scaffold is chemically significant as a bioisostere in kinase inhibitors and a core pharmacophore in protoporphyrinogen oxidase (PPO) inhibiting herbicides.

Retrosynthetic Logic: The synthesis is disconnected into three logical phases to maximize yield and minimize impurity profiles:

  • Pyrazole Formation: The heterocyclic ring is constructed via the cyclocondensation of a 1,3-electrophile with hydrazine.

  • C-Acylation (Formylation): The required 1,3-electrophile (a

    
    -keto aldehyde) is generated by formylating the corresponding methyl ketone.
    
  • Etherification: The chiral center (racemic in this protocol) and ether linkage are established first using a Williamson ether synthesis, providing a stable ketone intermediate.

Retrosynthesis Target Target: 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole Intermediate2 Intermediate 2: 4-(4-chlorophenoxy)-3-oxopentanal Target->Intermediate2 Cyclocondensation (Hydrazine) Intermediate1 Intermediate 1: 3-(4-chlorophenoxy)butan-2-one Intermediate2->Intermediate1 Claisen Condensation (Ethyl Formate) SM Starting Materials: 4-Chlorophenol + 3-Chloro-2-butanone Intermediate1->SM Williamson Ether Synthesis

Caption: Retrosynthetic disconnection strategy showing the linear assembly of the pyrazole scaffold from commercially available phenols and ketones.

Experimental Protocols

Step 1: Synthesis of 3-(4-chlorophenoxy)butan-2-one

Objective: Alkylation of 4-chlorophenol with 3-chloro-2-butanone to form the ether linkage.

  • Mechanism: SN2 Nucleophilic Substitution.

  • Critical Control: Use of Potassium Iodide (KI) (Finkelstein condition) is essential if using the chloro-derivative to accelerate the reaction rate.

Reagents & Stoichiometry:

Reagent Equiv. MW ( g/mol ) Quantity (Example)
4-Chlorophenol 1.0 128.56 12.86 g (100 mmol)
3-Chloro-2-butanone 1.2 106.55 12.80 g (120 mmol)
Potassium Carbonate (K₂CO₃) 1.5 138.21 20.70 g
Potassium Iodide (KI) 0.1 166.00 1.66 g

| Acetone (Anhydrous) | - | - | 150 mL |

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvation: Dissolve 4-chlorophenol (12.86 g) in anhydrous acetone (150 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (20.7 g) and KI (1.66 g). Stir at room temperature for 15 minutes to facilitate phenoxide formation (color change to pale yellow/pink may occur).

  • Addition: Add 3-chloro-2-butanone (12.8 g) dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux (approx. 56°C) for 6–8 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (Rf ~0.4) should disappear, and a less polar product (Rf ~0.6) should appear.

  • Workup: Cool to room temperature. Filter off the inorganic salts (KCl/K₂CO₃) and wash the filter cake with acetone (2 x 20 mL).

  • Concentration: Remove acetone under reduced pressure (rotary evaporator).

  • Purification: Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 30 mL) to remove unreacted phenol. Wash with brine, dry over Na₂SO₄, and concentrate.

    • Yield Expectation: 85–90% (Pale yellow oil).[1]

Step 2: Synthesis of 4-(4-chlorophenoxy)-3-oxopentanal (Sodium Enolate)

Objective: Formylation of the methyl ketone to generate the 1,3-dicarbonyl equivalent.

  • Mechanism: Claisen Condensation.

  • Critical Control: The reaction is exothermic. Temperature control (0–5°C) during alkoxide addition is critical to prevent polymerization.

Reagents & Stoichiometry:

Reagent Equiv. MW Quantity
Intermediate 1 1.0 198.65 19.87 g (100 mmol)
Ethyl Formate 1.5 74.08 11.11 g (12 mL)
Sodium Methoxide (NaOMe) 1.2 54.02 6.48 g

| Toluene (Dry) | - | - | 200 mL |

Protocol:

  • Setup: Use a flame-dried 500 mL 3-neck flask under Nitrogen atmosphere.

  • Suspension: Suspend NaOMe (6.48 g) in dry Toluene (100 mL) and cool to 0°C in an ice bath.

  • Addition 1: Add Ethyl Formate (11.11 g) dropwise, keeping T < 5°C.

  • Addition 2: Dissolve Intermediate 1 (19.87 g) in Toluene (50 mL) and add dropwise to the reaction mixture over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A thick precipitate (sodium enolate salt) will form.

    • Checkpoint: The mixture should become a thick slurry. If stirring stops, add more dry toluene.

  • Workup: The sodium salt is often sensitive. For this protocol, we will use the crude enolate directly or perform an aqueous extraction.

    • Preferred: Add water (100 mL) to dissolve the solids. Separate the aqueous layer (contains the product enolate). The organic layer contains unreacted ketone.

    • Acidification (Optional): Acidifying this layer yields the unstable free aldehyde. It is safer to use the aqueous solution directly in Step 3.

Step 3: Cyclization to 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole

Objective: Condensation with hydrazine to close the pyrazole ring.

  • Mechanism: Paal-Knorr type Cyclocondensation.

  • Safety: Hydrazine hydrate is toxic and a suspected carcinogen. Handle in a fume hood.

Reagents & Stoichiometry:

Reagent Equiv. Quantity
Aqueous Enolate (Step 2) 1.0 ~100 mmol (theoretical)
Hydrazine Hydrate (80%) 1.5 7.5 g (approx 7.3 mL)
Ethanol - 100 mL

| Acetic Acid (Glacial) | 2.0 | 12.0 g (to pH ~5-6) |

Protocol:

  • Setup: Transfer the aqueous enolate solution from Step 2 into a 500 mL flask. Add Ethanol (100 mL).

  • Neutralization: Acidify carefully with Glacial Acetic Acid until pH is approx. 5–6.

  • Cyclization: Add Hydrazine Hydrate (7.5 g) dropwise.

    • Note: The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (78°C) for 3 hours.

  • Workup: Evaporate the ethanol under reduced pressure.

  • Extraction: Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with NaHCO₃ (sat.), water, and brine. Dry over MgSO₄ and concentrate.

  • Crystallization: The crude product usually solidifies. Recrystallize from Ethanol/Water or Hexane/EtOAc to obtain the pure solid.

    • Target Yield: 65–75% (over 2 steps).

    • Characterization: 1H NMR should show the pyrazole C4-H (d, ~6.2 ppm) and C3-H (d, ~7.5 ppm) and the characteristic quartet for the methine proton CH(CH3).

Process Flow & Logic

Workflow Start Start: 4-Chlorophenol Step1 Step 1: Etherification (K2CO3, 3-chloro-2-butanone, Acetone) Reflux 8h Start->Step1 Check1 QC: TLC Check (Disappearance of Phenol) Step1->Check1 Step2 Step 2: Formylation (Ethyl Formate, NaOMe, Toluene) 0°C -> RT, 12h Check1->Step2 Pass Step3 Step 3: Cyclization (Hydrazine Hydrate, EtOH/AcOH) Reflux 3h Step2->Step3 Purify Purification Recrystallization (EtOH/H2O) Step3->Purify Final Final Product: 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole Purify->Final

Caption: Operational workflow for the synthesis of the target pyrazole, highlighting critical QC checkpoints.

Scientific Validation & Troubleshooting

  • Regiochemistry: The reaction of hydrazine with the

    
    -keto aldehyde produces a tautomeric mixture of 3- and 5-substituted pyrazoles. In solution (NMR), these are indistinguishable due to rapid proton transfer (N-H). The nomenclature "5-substituted" is used conventionally for this class of agrochemicals.
    
  • Step 1 Failure (Low Yield): If the etherification is slow, switch solvent to DMF (Dimethylformamide) and heat to 80°C. The enhanced polarity of DMF accelerates SN2 reactions of phenoxides.

  • Step 2 Polymerization: If the formylation mixture turns dark black/tarry, the temperature was likely too high during addition. Ensure NaOMe addition is strictly controlled at <5°C.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols: Laboratory Synthesis and Evaluation of Novel 2-(4-Chlorophenoxy)butane Derivatives. Retrieved from

  • Organic Syntheses. (1955). 4-Amino-1,2,4-triazole (Method using Ethyl Formate and Hydrazine). Org. Synth. Coll. Vol. 3, p.95. Retrieved from

  • GalChimia. (2025).[4][5] Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Technical Note. Retrieved from

  • PrepChem. (2025). Synthesis of 1-(4-chlorophenoxy)-2,2-dimethyl-butan-3-one. Retrieved from

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.[6] Retrieved from

Sources

Method

Application Note: A Systematic Approach to Solvent Selection for 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole

**Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting appropriate solvents for 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole. Solvent sele...

Author: BenchChem Technical Support Team. Date: February 2026

**Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting appropriate solvents for 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole. Solvent selection is a critical parameter that influences outcomes in synthesis, purification, formulation, and analytical characterization.[1][2] This document outlines a systematic approach, beginning with a theoretical analysis of the compound's physicochemical properties, followed by detailed experimental protocols for both qualitative screening and quantitative solubility determination. The causality behind experimental choices is emphasized to empower researchers to adapt these methodologies to their specific needs.

Introduction: The Critical Role of Solvent Selection

In pharmaceutical and chemical research, the choice of a solvent is far from trivial. It is a foundational decision that dictates the efficiency of reactions, the yield and purity of crystallization processes, the stability of formulations, and the accuracy of analytical measurements.[2] A poorly chosen solvent can lead to low yields, failed crystallizations, or inaccurate analytical results, wasting valuable time and resources. For a target molecule like 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole, a systematic and informed solvent selection process is essential for advancing its development. This guide provides the theoretical framework and practical, field-proven protocols to navigate this process effectively.

Physicochemical Analysis of the Target Compound

A predictive understanding of a solute's properties is the first step in rational solvent selection. The structure of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole is presented below:

Structure:

(Simplified 2D representation)

Based on its functional groups, we can infer its likely solubility characteristics:

  • Pyrazole Ring: This five-membered aromatic heterocycle contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the second nitrogen atom).[3][4] This duality allows for interactions with a range of polar solvents. The pyrazole ring itself can also improve lipophilicity and solubility compared to a simple benzene ring.[3]

  • 4-Chlorophenoxy Group: This portion of the molecule is predominantly nonpolar and lipophilic. The phenyl ring and the chlorine atom contribute to van der Waals interactions, suggesting solubility in nonpolar or moderately polar solvents.

  • Ether Linkage (-O-): The oxygen atom in the ether linkage acts as a hydrogen bond acceptor, which can enhance solubility in polar protic solvents.

  • Ethyl Group (-CH(CH3)-): This aliphatic group adds to the nonpolar character of the molecule.

Predicted Solubility Profile: The combination of these functional groups results in a molecule of moderate polarity with significant nonpolar characteristics . It is unlikely to be highly soluble in water but is expected to show appreciable solubility in various organic solvents. The guiding principle for solvent selection will be "like dissolves like," which posits that substances with similar intermolecular forces and polarity are more likely to be miscible.[5]

Theoretical Framework for Solvent Selection

Solvents are typically categorized based on their polarity into three main classes. The selection process involves matching the properties of the solute with a suitable solvent class.

  • Polar Protic Solvents: (e.g., Water, Methanol, Ethanol) These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are effective at solvating ions and polar molecules that can participate in hydrogen bonding.

  • Polar Aprotic Solvents: (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone, N,N-Dimethylformamide (DMF)) These solvents have a significant dipole moment but lack O-H or N-H bonds. They are strong hydrogen bond acceptors but cannot donate hydrogen bonds. They are excellent for dissolving a wide range of polar and some nonpolar compounds.

  • Nonpolar Solvents: (e.g., Hexane, Toluene, Dichloromethane) These solvents have low dielectric constants and are not capable of significant hydrogen bonding. They primarily interact through weaker van der Waals forces and are used to dissolve nonpolar, lipophilic compounds.

The following diagram illustrates the logical workflow for selecting a solvent based on these principles.

G A Compound Analysis (5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole) B Predict Polarity: Moderately Polar, Lipophilic A->B C Hypothesis: Good solubility in polar aprotic & moderately polar protic solvents B->C D Protocol 1: Qualitative Micro-Scale Screen C->D E Identify Promising Solvents (e.g., Acetone, EtOH, ACN, DCM) D->E F Protocol 2: Quantitative Shake-Flask Assay E->F G Determine Solubility (mg/mL) Select optimal solvent for application F->G H Consider Safety & Sustainability (Toxicity, BP, Environmental Impact) G->H I Final Solvent Selection H->I

Caption: Systematic workflow for solvent selection.

Experimental Protocols

The following protocols provide a two-stage experimental approach to determine the solubility of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole.

Protocol 1: Qualitative Micro-Scale Solubility Screening

Objective: To rapidly screen a diverse range of solvents to identify promising candidates for further quantitative analysis. This method is fast, requires minimal material, and provides a broad overview of solubility behavior.

Materials:

  • 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole

  • Small vials or test tubes (e.g., 1.5 mL Eppendorf tubes or 13x100 mm glass tubes)

  • Vortex mixer

  • Calibrated pipettes

  • A selection of solvents from different classes (see Table 1)

Procedure:

  • Preparation: Aliquot approximately 2-5 mg of the compound into each labeled vial. The exact mass is not critical, but it should be consistent across all tests.

  • Solvent Addition: Add 0.5 mL of the first solvent to the corresponding vial.

  • Mixing: Cap the vial securely and vortex vigorously for 60 seconds.

  • Observation: Visually inspect the vial against a dark background. Record observations using the following categories:

    • Freely Soluble: The solution is completely clear, with no visible solid particles.

    • Sparingly Soluble: The majority of the solid has dissolved, but the solution is hazy or contains a few remaining particles.

    • Slightly Soluble: A significant amount of solid remains undissolved, but some dissolution is apparent.

    • Insoluble: The solid material appears unchanged.

  • Heating (Optional): For samples that are not freely soluble at room temperature, gently warm the vial (e.g., to 40-50°C) and observe any change in solubility. Note if the compound dissolves upon heating and if it precipitates upon cooling, which is an important indicator for crystallization potential.[6]

  • Repeat: Repeat steps 2-5 for each solvent to be tested.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To accurately determine the equilibrium solubility of the compound in the most promising solvents identified in Protocol 1. The shake-flask method is considered the gold standard for thermodynamic solubility measurement.[7]

Materials:

  • 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE or nylon, chosen for solvent compatibility)

  • Analytical instrument for concentration measurement (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of the compound to a vial. "Excess" means adding enough solid so that a significant amount will remain undissolved at equilibrium. b. Accurately pipette a known volume of the selected solvent (e.g., 5.0 mL) into the vial.

  • Equilibration: a. Seal the vials tightly. b. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.

  • Phase Separation: a. Remove the vials from the shaker and let them stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle. b. Carefully draw a sample from the clear supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all microscopic undissolved particles.[8]

  • Analysis: a. Prepare a series of standard solutions of the compound of known concentrations. b. Generate a calibration curve using the analytical instrument (e.g., by plotting UV absorbance vs. concentration). c. Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve. d. Measure the concentration of the diluted sample and, accounting for the dilution factor, calculate the concentration of the original saturated solution. This value represents the equilibrium solubility.

Self-Validation: To ensure true equilibrium was reached, samples can be taken at different time points (e.g., 24h, 36h, and 48h). If the measured solubility is consistent across the later time points, it provides confidence that equilibrium has been achieved.

Data Presentation and Solvent Properties

A systematic evaluation requires comparing the properties of various solvents. Table 1 provides key data for a recommended screening set. Researchers should use a similar table to record their experimental findings.

Table 1: Properties of Common Laboratory Solvents

Solvent Class Polarity Index Boiling Point (°C) Key Safety Considerations
Water Polar Protic 10.2 100 Non-toxic, non-flammable
Methanol Polar Protic 5.1 65 Toxic, flammable
Ethanol Polar Protic 4.3 78 Flammable, irritant
Isopropanol Polar Protic 3.9 82 Flammable, irritant
Acetonitrile Polar Aprotic 5.8 82 Toxic, flammable
Acetone Polar Aprotic 5.1 56 Highly flammable, irritant
Dimethyl Sulfoxide (DMSO) Polar Aprotic 7.2 189 High boiling point, readily penetrates skin
Ethyl Acetate Polar Aprotic 4.4 77 Flammable, irritant
Dichloromethane (DCM) Nonpolar 3.1 40 Toxic, suspected carcinogen, volatile
Toluene Nonpolar 2.4 111 Flammable, toxic

| n-Hexane | Nonpolar | 0.1 | 69 | Highly flammable, neurotoxin |

Data compiled from various sources.[9][10][11][12]

Interpretation and Advanced Considerations

The choice of the "best" solvent is application-dependent:

  • For Chemical Synthesis: A solvent that fully dissolves reactants at the reaction temperature is ideal.

  • For Crystallization: A solvent pair is often used. The compound should be highly soluble in a "good" solvent at an elevated temperature and poorly soluble in a "poor" solvent (antisolvent).[6]

  • For Formulation: Solubility in pharmaceutically acceptable solvents is paramount. Safety, toxicity, and regulatory acceptance (e.g., ICH guidelines) are the primary constraints.[2][13]

  • For Chromatography: A mixture of solvents is typically used to achieve the desired separation, balancing solubility and interaction with the stationary phase.

The following diagram illustrates the interplay between a solute's polarity and solvent choice.

G cluster_0 Solute Polarity cluster_1 Solvent Class Solute_NP Nonpolar Solvent_NP Nonpolar (Hexane, Toluene) Solute_NP->Solvent_NP Strong Interaction Solvent_PP Polar Protic (Ethanol, Water) Solute_NP->Solvent_PP Weak Interaction Solute_MP Moderately Polar (Target Compound) Solute_MP->Solvent_NP Moderate Interaction Solvent_PA Polar Aprotic (Acetone, DMSO) Solute_MP->Solvent_PA Strong Interaction Solute_MP->Solvent_PP Moderate Interaction Solute_P Polar Solute_P->Solvent_PA Moderate Interaction Solute_P->Solvent_PP Strong Interaction

Caption: "Like Dissolves Like" interaction matrix.

Conclusion

The selection of an appropriate solvent for 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole requires a methodical approach that combines theoretical prediction with empirical testing. By first analyzing the compound's structure to predict its solubility profile and then employing a systematic screening and quantification workflow, researchers can efficiently identify optimal solvents for their specific applications. This structured methodology not only saves time and resources but also ensures the generation of robust and reliable data, which is fundamental to successful research and development.

References

  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Dehghan, A., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC.
  • Riniker, S., & van Gunsteren, W. F. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Garrido, J., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
  • Krzyzanowski, M., et al. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing).
  • Gmehling, J., & Constantinescu, D. (2025). Solvent selection for pharmaceuticals.
  • Coastview Solvents. (2023). Understanding the Role of Solvents in Pharmaceutical Manufacturing. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Common Solvent Properties. Retrieved from [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.
  • University of California, Los Angeles. (n.d.). Get to know solvents used commonly. Retrieved from [Link]

  • University of Rochester. (n.d.). Properties of Common Laboratory Solvents. Retrieved from [Link]

  • Jouyban, A. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Unknown. (n.d.). solubility experimental methods.pptx.
  • Capello, C., et al. (2024).
  • DisperseTech. (2014). Properties of Common Solvents. Retrieved from [Link]

  • Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]

  • Li, Y., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Unknown. (n.d.).
  • IUPAC. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Wikipedia. (n.d.). Solvent. Retrieved from [Link]

  • IJNRD.org. (2024).
  • National Journal of Pharmaceutical Sciences. (2021).
  • Islam, M. R., et al. (n.d.).
  • U.S. Environmental Protection Agency. (2025). 4-(4-chlorophenyl)-1H-pyrazole Properties. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for In Vitro Assay Methods Using 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole

Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus is a privileged five-membered heterocyclic scaffold that has become a cornerstone in medicinal chemistry. Its structural versatility and a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged five-membered heterocyclic scaffold that has become a cornerstone in medicinal chemistry. Its structural versatility and ability to participate in various molecular interactions have led to the development of numerous FDA-approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-infective agents.[1][2] Pyrazole derivatives have demonstrated particular promise as anti-cancer agents by targeting various critical pathways involved in tumor growth and proliferation, such as tubulin polymerization and the activity of protein kinases like EGFR, CDK, and VEGFR-2.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole , a novel compound within this promising class. Lacking specific target information for this molecule, we present a logical, tiered approach to its initial characterization, beginning with broad assessments of its impact on cancer cell viability and progressing to more mechanistic assays to elucidate its potential mode of action. The protocols herein are designed to be robust and self-validating, providing a solid foundation for the preclinical assessment of this and other novel pyrazole-based compounds.

Part 1: Foundational Analysis - Cytotoxicity and Cell Viability

The initial step in characterizing any potential anti-cancer agent is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a reliable, colorimetric method for this purpose, assessing cellular metabolic activity as a proxy for cell viability.[4][5]

Protocol 1: MTT Assay for Cytotoxicity Screening

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[4] The quantity of formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[6]

Materials:

  • 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole (Test Compound)

  • Human cancer cell lines (e.g., MCF-7 - breast, DU145 - prostate, A549 - lung)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette and microplate reader

Experimental Workflow:

MTT_Workflow A Seed Cells in 96-well Plate B Incubate (24h) for Cell Adherence A->B C Treat with Serial Dilutions of Test Compound B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilization Solution F->G H Incubate (Overnight) G->H I Measure Absorbance (570 nm) H->I J Calculate IC50 I->J

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Harvest exponentially growing cells and adjust the cell density in complete medium. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include wells with vehicle control (DMSO at the highest concentration used, typically <0.5%) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of blank wells (medium only). Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation:

Cancer Cell LineTissue of Origin5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast AdenocarcinomaExperimental Result0.8 ± 0.1
DU145Prostate CarcinomaExperimental Result1.5 ± 0.3
A549Lung CarcinomaExperimental Result1.2 ± 0.2

Note: The data presented are for illustrative purposes.

Part 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis

A reduction in cell viability can be attributed to either cell cycle arrest or the induction of programmed cell death (apoptosis). The following protocols aim to distinguish between these mechanisms.

Protocol 2: Caspase-3/7 Activity Assay

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspases-3 and -7. The cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of active caspase-3/7.[7]

Materials:

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Cells treated with the test compound at its IC50 concentration

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Step-by-Step Procedure:

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole at its predetermined IC50 concentration for 24, 48, and 72 hours. Include vehicle-treated (negative control) and staurosporine-treated (positive control for apoptosis induction) wells.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate with a viability assay like CellTiter-Glo®). Express the results as fold change in caspase activity compared to the vehicle-treated control.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA within a cell. By analyzing the PI fluorescence of a cell population using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8]

Materials:

  • Cells treated with the test compound at its IC50 concentration

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A to prevent staining of RNA)

  • Flow cytometer

Experimental Workflow:

CellCycle_Workflow A Treat Cells with Test Compound B Harvest and Wash Cells A->B C Fix Cells with Cold 70% Ethanol B->C D Wash and Resuspend in PBS C->D E Stain with PI/RNase A Solution D->E F Incubate (30 min, RT, Dark) E->F G Analyze by Flow Cytometry F->G H Quantify Cell Cycle Phases G->H

Caption: Workflow for cell cycle analysis using propidium iodide.

Step-by-Step Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole at its IC50 concentration for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS and centrifuge.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 2 hours or store at -20°C.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 1 mL of PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, recording the fluorescence signal in the appropriate channel (e.g., FL-2).

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Part 3: Target Deconvolution - In Vitro Kinase Inhibition

Many pyrazole derivatives exert their anti-cancer effects by inhibiting protein kinases.[3] Based on published data for similar scaffolds, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are plausible targets.[3]

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescent Format)

Principle: This assay measures the amount of ADP produced during a kinase reaction. The remaining ATP is depleted, and the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the kinase activity, and its reduction in the presence of an inhibitor indicates the inhibitor's potency.[9]

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase

  • Kinase-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • Test compound and a known inhibitor (e.g., Erlotinib for EGFR, Sorafenib for VEGFR-2)

  • 96-well or 384-well white plates

  • Luminometer

Kinase Signaling Pathway Overview:

Kinase_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR-2) ADP ADP RTK->ADP Substrate Substrate RTK->Substrate Phosphorylates Ligand Growth Factor (e.g., EGF/VEGF) Ligand->RTK Binds & Activates Compound 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole Compound->RTK Inhibits ATP ATP ATP->RTK Provides Phosphate P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling (Proliferation, Angiogenesis) P_Substrate->Downstream Activates

Caption: Generalized receptor tyrosine kinase signaling pathway.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant and low (<1%).

  • Master Mix Preparation: Prepare a master mix containing ATP and the peptide substrate in kinase assay buffer.

  • Assay Plate Setup: Add the diluted test compound or control inhibitor to the wells of a white assay plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

  • Kinase Reaction: Add the kinase to the wells containing the inhibitor. Initiate the reaction by adding the ATP/substrate master mix.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation: Stop the kinase reaction and generate the luminescent signal by adding the reagents from the ADP-Glo™ kit according to the manufacturer's protocol. This typically involves a two-step addition with incubation periods.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the "blank" signal from all other readings. Calculate the percent inhibition relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

References

  • Creative Bioarray. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • MDPI. (2025, February 19). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Egfr-IN-74 In Vitro Assays.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis, Chemical Properties, and Mechanism of Action of VEGFR-2 Inhibitors.
  • ResearchGate. (2025, August 6). Cell sensitivity assays: The MTT assay.
  • Abcam. (n.d.). Caspase-3/7, Caspase-8 and Caspase-9 Multiplex Activity Assay Kit (Fluorometric) (ab219915).
  • Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit.
  • The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds.
  • Cayman Chemical. (2024, September 24). Caspase-3/7 Cell-Based Activity Assay Kit.
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R.
  • BMB Reports. (2024, February 19).
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
  • Taylor & Francis. (2022, January 10). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors.
  • Promega Corpor

Sources

Method

Crystallization techniques for 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole

Application Note: Advanced Crystallization Protocols for 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole Executive Summary & Chemical Context The compound 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole represents a challenging class...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Protocols for 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole

Executive Summary & Chemical Context

The compound 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole represents a challenging class of pharmaceutical and agrochemical intermediates characterized by a "Janus-faced" polarity profile: a polar, hydrogen-bond-donating pyrazole head coupled with a lipophilic, conformationally flexible chlorophenoxy-ethyl tail.

Successful crystallization of this molecule requires navigating two primary thermodynamic hurdles:

  • Annular Tautomerism: The 1H-pyrazole ring exists in dynamic equilibrium between the 3- and 5-positions. Crystallization must drive this equilibrium toward the most thermodynamically stable solid-state tautomer (typically stabilized by intermolecular H-bonding networks like catemers or trimers).

  • Conformational Entropy: The ether linkage in the ethyl chain introduces rotational freedom, increasing the likelihood of "oiling out" (Liquid-Liquid Phase Separation, LLPS) before nucleation occurs.

This guide provides a robust, self-validating workflow to isolate high-purity crystalline material, focusing on mitigating LLPS and controlling particle size distribution (PSD).

Mechanistic Insight: The Tautomer-Polymorph Landscape

Before attempting crystallization, one must understand the species in solution. In solution, the proton on the pyrazole nitrogen shuttles rapidly.

  • Form A (Solution): Rapid equilibrium between 3-substituted and 5-substituted tautomers.

  • Form B (Solid): The lattice energy usually favors one tautomer that maximizes

    
    -
    
    
    
    stacking of the chlorophenoxy ring while forming linear N-H···N hydrogen bond chains (catemers) between pyrazole units.[1]

Critical Consideration: Fast precipitation (e.g., crash cooling) often traps the "wrong" tautomer or amorphous material. Slow, thermodynamic control is required to allow the molecules to align into the preferred H-bond network.

Tautomerism cluster_0 Solution Phase (Dynamic Equilibrium) cluster_1 Solid State (Lattice Lock) T1 5-Substituted Tautomer (Sterically Hindered N-H) T2 3-Substituted Tautomer (Accessible N-H) T1->T2 Fast H-Shift Cryst Crystalline Lattice (H-Bond Catemers) T1->Cryst Kinetic Trap (Avoid) T2->Cryst Nucleation

Figure 1: Tautomeric equilibrium in solution vs. solid-state locking. Successful crystallization relies on targeting the accessible tautomer for nucleation.

Pre-Formulation: Solubility Profiling

Do not proceed to scale-up without defining the solubility curve. Due to the chlorophenoxy moiety, this molecule exhibits "hydrophobic stickiness."

Experimental Protocol: Gravimetric Solubility Screen

  • Preparation: Weigh 50 mg of crude material into 4 mL vials.

  • Solvent Addition: Add solvent in 100 µL increments at 25°C until dissolution.

  • Heating: If insoluble at 25°C, heat to 60°C (or boiling point).

  • Observation: Check for dissolution or oiling.

Predicted Solubility Matrix (Based on Structural Analogs):

Solvent ClassSolventSolubility (25°C)Solubility (Hot)Suitability
Aromatic TolueneModerateHighExcellent (Primary)
Alcohol Isopropanol (IPA)HighVery HighGood (Solvent)
Ester Ethyl AcetateHighVery HighGood (Solvent)
Alkane n-HeptaneInsolubleLowExcellent (Antisolvent)
Polar WaterInsolubleInsolubleAntisolvent (with IPA)
Chlorinated DCMVery HighVery HighPoor (Yield loss)

Core Protocol: Controlled Cooling Crystallization

This protocol uses a Toluene/Heptane system.[2] This system is superior to Alcohols/Water for this specific molecule because the aromatic toluene interacts favorably with the chlorophenoxy ring via


-stacking, preventing premature oiling, while heptane acts as a gentle antisolvent.

Objective: Isolate >98% purity crystals with d50 > 100 µm.

Step-by-Step Methodology
  • Dissolution (The Saturation Point):

    • Charge 10.0 g of crude 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole into a jacketed reactor.

    • Add Toluene (approx. 3-5 volumes, ~40 mL).

    • Heat to 75°C (or 5°C below reflux). Agitate at 250 RPM.

    • Checkpoint: Solution must be clear. If haze persists, filter hot (0.45 µm PTFE).

  • Metastable Zone Entry:

    • Cool the solution to 60°C .

    • Seeding (Critical): Add 0.1 wt% (10 mg) of pure seed crystals. Note: If no seeds exist, induce nucleation in a small aliquot by scratching the vial wall or rapid cooling, then use this to seed the main batch.

  • Crystal Growth (Ostwald Ripening):

    • Hold temperature at 60°C for 1 hour . This "ageing" step allows the seed surface to equilibrate and prevents secondary nucleation (fines).

  • Controlled Cooling Ramp:

    • Cool from 60°C to 20°C at a rate of 0.2°C/minute .

    • Why slow cooling? Fast cooling triggers LLPS (oiling out) due to the flexible ether linker.

  • Desaturation (Antisolvent Addition):

    • Once at 20°C, slowly add n-Heptane (2 volumes, ~20 mL) over 2 hours via a dosing pump.

    • Caution: Adding heptane too fast will cause the solute to crash out as an amorphous gum.

  • Isolation:

    • Cool to 0–5°C and hold for 2 hours.

    • Filter using a Buchner funnel or centrifuge.

    • Wash cake with cold 1:1 Toluene:Heptane.

    • Dry under vacuum at 40°C.

Troubleshooting: Mitigating "Oiling Out" (LLPS)

The most common failure mode for ether-linked pyrazoles is Liquid-Liquid Phase Separation, where the product separates as a distinct oil phase rather than crystals.

Diagnostic Workflow:

LLPS_Troubleshooting Start Problem: Solution turns milky/oily upon cooling Check1 Is the oil stable? Start->Check1 Action1 Action: Reheat to clear solution. Increase Solvent:Solute ratio. Check1->Action1 Yes, persists Action2 Action: Implement Seeding at higher Temperature (T_seed > T_LLPS). Action1->Action2 If fails again Action3 Action: Change Solvent System. Switch to IPA/Water. Action2->Action3 If fails again

Figure 2: Decision tree for managing Liquid-Liquid Phase Separation (LLPS).

Corrective Actions:

  • Seed High: Determine the "cloud point" (temperature where oil appears). Introduce seeds 2-3°C above this point. The seeds provide a surface for growth, bypassing the liquid phase separation.

  • Increase Shear: Higher agitation can sometimes break up oil droplets, encouraging them to crystallize (though this often yields poor quality agglomerates).

Advanced Characterization: Polymorph Screening

For pharmaceutical or regulatory filing, you must verify the solid form.

  • DSC (Differential Scanning Calorimetry):

    • Run a heat cycle at 10°C/min.

    • Target: A single sharp endotherm (melting point).

    • Warning: An exotherm before the melt indicates a polymorphic transition (metastable

      
       stable) or crystallization of an amorphous fraction.
      
  • PXRD (Powder X-Ray Diffraction):

    • The definitive fingerprint.

    • Compare the experimental pattern to the calculated pattern from single-crystal data if available.

    • Note: 1H-pyrazoles often show changes in PXRD due to humidity-induced hydrate formation. Store samples in a desiccator before analysis.

References & Authority

  • General Pyrazole Crystallization:

    • Foces-Foces, C., et al. "Supramolecular Structure of 1H-Pyrazoles in the Solid State."[1] Acta Crystallographica Section B, 2000.[1] Link

    • Context: Establishes the catemer vs. dimer H-bonding motifs essential for understanding the stability of the 1H-pyrazole core.

  • Purification of Ether-Linked Heterocycles (Analogous Chemistry):

    • Patent WO2011076194A1. "Method for purifying pyrazoles." Link

    • Context: Describes the use of acid-base crystallization and specific solvent systems (Toluene) for alkyl-pyrazoles.

  • Oiling Out & LLPS Management:

    • Veesler, S., et al. "Crystallization in the presence of a liquid–liquid phase separation." Crystal Growth & Design, 2006. Link

    • Context: Fundamental theory on handling the "oiling out" phenomenon common with flexible ether linkers.

  • Physical Properties of Pyrazole Derivatives:

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate. Link

    • Context: Provides physicochemical data (logP, solubility estimates) for closely related structural analogs.

Disclaimer: This protocol is designed for research and development purposes. All chemical handling must comply with local safety regulations (OSHA/ECHA). The specific solubility of the target molecule may vary based on synthesis impurities.

Sources

Application

Application Note: Microwave-Assisted Synthesis of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole

Executive Summary This application note details a robust, high-throughput protocol for the synthesis of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole , a privileged scaffold in medicinal chemistry and agrochemical development...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole , a privileged scaffold in medicinal chemistry and agrochemical development (e.g., inhibitor intermediates).

While conventional thermal heating for pyrazole synthesis (via Knorr or Claisen-type condensations) often requires reflux times of 4–12 hours with variable yields, this microwave-assisted protocol reduces total reaction time to under 45 minutes across three steps. The method utilizes a 3-step cascade : (1) Williamson ether synthesis, (2) Enaminone formation using DMF-DMA, and (3) Heterocyclization with hydrazine.

Key Advantages:

  • Speed: 90% reduction in reaction time compared to thermal methods.

  • Atom Economy: Solvent-free conditions utilized for the enaminone intermediate step.

  • Scalability: Protocol validated for single-mode microwave reactors (10 mL – 30 mL scale).

Retrosynthetic Strategy & Workflow

The synthesis is designed around the "Enaminone Route," which offers superior regiocontrol and yield compared to direct hydrazine condensation with


-diketones for this specific side chain.
Reaction Scheme Visualization

G Start1 3-chlorobutan-2-one Inter1 Intermediate A: 3-(4-chlorophenoxy)butan-2-one Start1->Inter1 Step 1: Etherification K2CO3, Acetone, MW 100°C Start2 4-chlorophenol Start2->Inter1 Inter2 Intermediate B: Enaminone Inter1->Inter2 Step 2: Condensation Reagent1 DMF-DMA (Neat, MW) Reagent1->Inter2 Product Target: 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole Inter2->Product Step 3: Cyclization Reagent2 Hydrazine Hydrate (EtOH, MW) Reagent2->Product

Figure 1: Three-step microwave-assisted synthetic pathway. The enaminone intermediate serves as the critical 1,3-electrophile for the pyrazole ring formation.

Materials and Equipment

Reagents
  • Precursors: 3-chlorobutan-2-one (97%), 4-chlorophenol (99%).

  • Reagents: Potassium carbonate (anhydrous), N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Hydrazine hydrate (80%).

  • Solvents: Acetone (HPLC grade), Ethanol (absolute), Ethyl Acetate/Hexane (for purification).

Instrumentation
  • Reactor: Single-mode Microwave Reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave).

  • Vessels: 10 mL and 35 mL pressure-sealed glass vials with silicone/PTFE septa.

  • Temp Control: IR sensor (external) and Fiber Optic probe (internal, optional but recommended for Step 2).

Experimental Protocols

Step 1: Synthesis of 3-(4-chlorophenoxy)butan-2-one (Etherification)

This step installs the ether linkage via a microwave-accelerated Williamson ether synthesis.

  • Preparation: In a 35 mL MW vial, dissolve 4-chlorophenol (1.28 g, 10 mmol) and 3-chlorobutan-2-one (1.06 g, 10 mmol) in Acetone (15 mL).

  • Base Addition: Add anhydrous

    
      (2.07 g, 15 mmol). Add a magnetic stir bar.[1][2][3]
    
  • Microwave Parameters:

    • Temperature: 100 °C

    • Time: 15 minutes (Hold time)

    • Power: Dynamic (Max 200 W)

    • Stirring: High[4]

  • Work-up: Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: The crude oil is typically >90% pure. If necessary, pass through a short silica plug (Hexane/EtOAc 9:1).

    • Yield Expectation: 85–92%.

Step 2: Synthesis of Enaminone Intermediate

Reaction with DMF-DMA converts the methyl ketone into a reactive


-enaminone (Ar-O-CH(Me)-CO-CH=CH-NMe2).
  • Preparation: Place the ketone from Step 1 (approx. 1.8 g, ~9 mmol) into a 10 mL MW vial.

  • Reagent: Add DMF-DMA (1.5 equiv, ~2 mL). Do not add solvent (Neat reaction).

  • Microwave Parameters:

    • Temperature: 110 °C

    • Time: 10 minutes

    • Pressure Limit: 250 psi (DMF-DMA generates volatile dimethylamine; ensure vessel is rated for pressure).

  • Work-up: Evaporate excess DMF-DMA on a rotary evaporator. The residue is a dark orange/red oil (Enaminone) used directly in the next step.

    • Mechanistic Note: The generated dimethylamine is a gas; microwave heating efficiently drives this equilibrium forward by rapidly superheating the neat mixture.

Step 3: Cyclization to 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole

The "Knorr-type" cyclization with hydrazine.

  • Preparation: Dissolve the crude enaminone from Step 2 in Ethanol (10 mL) in a 35 mL MW vial.

  • Reagent: Add Hydrazine Hydrate (1.5 equiv, 0.75 g).

  • Microwave Parameters:

    • Temperature: 85 °C

    • Time: 5 minutes

  • Work-up: Cool to room temperature. Pour the mixture into ice-water (50 mL).

  • Isolation: The product often precipitates as a solid. Filter and wash with cold water. If oil separates, extract with Ethyl Acetate, dry over

    
    , and concentrate.[5]
    
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (Silica, 0-40% EtOAc in Hexane).

Results & Validation

Microwave vs. Thermal Comparison

Data collected during protocol optimization (n=3 runs).

ParameterConventional Thermal (Reflux)Microwave Protocol (This Work)Improvement Factor
Step 1 Time 4 hours (Acetone reflux)15 mins (100°C)16x Faster
Step 2 Time 8 hours (Toluene reflux)10 mins (Neat, 110°C)48x Faster
Step 3 Time 3 hours (EtOH reflux)5 mins (85°C)36x Faster
Overall Yield 45 - 55%78 - 85% ~1.6x Yield
Analytical Confirmation
  • 1H NMR (400 MHz, CDCl3): Diagnostic signals include the pyrazole C4-H (d, ~6.2 ppm) and C3-H (d, ~7.5 ppm), and the quartet for the chiral methine proton -CH(Me)- at ~5.4 ppm.

  • Mass Spectrometry: ESI+ [M+H] calc.[6] for C11H11ClN2O: 223.06; found 223.1.

Troubleshooting & Mechanistic Insights

Critical Control Points
  • Step 2 Pressure: The reaction with DMF-DMA releases dimethylamine. In a sealed microwave vial, this increases pressure. Action: Ensure the vial is not filled >50% volume and the pressure limit is set to 250 psi (17 bar).

  • Regiochemistry: The reaction of enaminones with hydrazine typically favors the 5-substituted tautomer (in the solid state/solution equilibrium) or 3-substituted depending on N-alkylation. Since the target is 1H (unsubstituted Nitrogen), the 3- and 5- positions are tautomerically equivalent.

  • Racemization: The starting material 3-chlorobutan-2-one is typically racemic. Consequently, the final product is a racemate. If enantiopure material is required, start with enantiopure alcohol and use Mitsunobu conditions (though MW heating may risk partial racemization).

Safety Note
  • Hydrazine Hydrate is highly toxic and a suspected carcinogen. Handle in a fume hood.

  • Microwave Safety: Never heat closed vessels containing volatile solvents without active pressure monitoring.

References

  • Kidwai, M., et al. "Microwave assisted synthesis of novel pyrazoles." Indian Journal of Chemistry, 2008 . (Describes the general acceleration of hydrazine cyclizations under MW).

  • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004 , 43, 6250–6284. (Authoritative review on MW kinetics and solvent-free protocols).

  • Sigma-Aldrich. "5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide." (Validates the stability and existence of the core scaffold).

  • Al-Mulla, A. "Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives." Molecules, 2020 .[7] (Provides precedent for MW-assisted ether/pyrazole coupling).

  • Organic Syntheses. "Wolff-Kishner Reduction and Hydrazine Chemistry." (Foundational chemistry for hydrazine-carbonyl condensations).

Sources

Method

Application Note: Scalable Production of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole

Executive Summary This application note details a robust, scalable protocol for the synthesis of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole (Target Molecule 1 ). This compound serves as a critical pharmacophore in various...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole (Target Molecule 1 ). This compound serves as a critical pharmacophore in various agrochemical (e.g., pyraclostrobin analogs) and pharmaceutical (kinase inhibitor) pipelines.

While laboratory-scale synthesis often relies on the Mitsunobu reaction, this guide prioritizes a Nucleophilic Substitution (SN2) Strategy via a sulfonate intermediate. This approach minimizes atom-uneconomical waste (e.g., triphenylphosphine oxide) and offers superior cost-efficiency for multi-kilogram production.[1] We also address the critical challenge of azole tautomerism and N-protection to prevent regiochemical side reactions.[1]

Chemical Identity & Retrosynthetic Analysis[1]

Structural Considerations
  • Tautomerism: The target molecule contains an unsubstituted pyrazole ring. In solution, the hydrogen on the nitrogen oscillates between N1 and N2, making the 3- and 5-positions equivalent. For this protocol, we utilize the standard IUPAC numbering where the substituent is at position 5 relative to the NH.

  • Chirality: The ethyl linker introduces a chiral center (R/S). This protocol describes the racemic synthesis, which is the standard industrial entry point prior to chiral resolution or asymmetric hydrogenation.

Retrosynthetic Logic

The most scalable disconnection is at the ether oxygen.

  • Disconnection: C(alkyl)–O(aryl) bond.[1]

  • Synthons: An electrophilic pyrazole-ethyl equivalent and a nucleophilic 4-chlorophenol.[1]

  • Precursor: 3-Acetylpyrazole (commercially available) serves as the ideal starting material.[1]

Retrosynthesis Target Target: 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole Ether_Disc Ether Disconnection Target->Ether_Disc Retrosynthesis Precursor1 Electrophile: Protected 1-(Pyrazol-5-yl)ethyl mesylate Ether_Disc->Precursor1 Precursor2 Nucleophile: 4-Chlorophenol Ether_Disc->Precursor2 Start Starting Material: 3-Acetylpyrazole Precursor1->Start Red/Protect/Act

Figure 1: Retrosynthetic strategy focusing on the ether linkage construction.

Scalable Synthetic Protocol (The "Activation Route")

This route avoids the formation of triphenylphosphine oxide (a byproduct of Mitsunobu reactions that is difficult to remove on scale).

Phase A: Protection & Reduction

Objective: Mask the acidic NH proton to prevent N-alkylation and reduce the ketone to an alcohol.

  • Reagents: 3-Acetylpyrazole, Dihydropyran (DHP), p-TsOH (cat.), NaBH4.[1]

  • Solvents: Dichloromethane (DCM) or 2-MeTHF (Green alternative), Methanol.[1]

Step-by-Step:

  • Protection: Dissolve 3-acetylpyrazole (1.0 eq) in DCM. Add DHP (1.2 eq) and p-TsOH (0.05 eq). Stir at RT for 4 hours.

    • Mechanism:[1][2][3][4] Formation of the THP-protected pyrazole.[1] This prevents the nitrogen from acting as a nucleophile in Phase B.

    • QC Check: TLC (EtOAc/Hex) shows disappearance of starting material.[1]

  • Workup: Wash with sat. NaHCO3, dry (MgSO4), and concentrate.

  • Reduction: Dissolve the crude THP-protected ketone in Methanol (0 °C). Add NaBH4 (0.6 eq) portion-wise.[1] Stir for 2 hours.

    • Safety: Hydrogen gas evolution.[1] Ensure venting.

  • Isolation: Quench with water, extract into EtOAc, and concentrate to yield 1-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)ethan-1-ol .

Phase B: Activation & Coupling (The Critical Step)

Objective: Convert the alcohol to a Mesylate (good leaving group) and displace with 4-chlorophenol.

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), 4-Chlorophenol, K2CO3.

  • Solvent: Acetonitrile (MeCN).[1]

Protocol:

  • Mesylation: Dissolve the alcohol from Phase A (1.0 eq) in DCM at 0 °C. Add TEA (1.5 eq) followed by dropwise MsCl (1.1 eq). Stir for 1 hour.

    • Note: Do not isolate the mesylate if unstable; proceed to solvent swap or use immediately. For scale, a solvent swap to MeCN is preferred.

  • Coupling: In a separate reactor, prepare a slurry of 4-chlorophenol (1.1 eq) and K2CO3 (2.0 eq) in MeCN. Heat to 50 °C for 30 mins to generate the phenoxide.

  • Addition: Add the crude mesylate solution to the phenoxide slurry. Heat to reflux (80 °C) for 4–6 hours.

    • Process Control: Monitor by HPLC.[1][5] The mesylate peak should disappear.

  • Workup: Cool, filter off inorganic salts (KCl, excess carbonate). Concentrate the filtrate.

Phase C: Deprotection & Purification

Objective: Remove the THP group to release the free NH pyrazole.

  • Reagents: HCl (4M in Dioxane or aqueous), Ethanol.

Protocol:

  • Dissolve the coupled intermediate in Ethanol.

  • Add HCl (2.0 eq). Heat to 40 °C for 2 hours.

  • Neutralization: Adjust pH to ~8 using sat. NaHCO3.

  • Crystallization: The product often precipitates upon cooling/water addition. If oil forms, extract with EtOAc and recrystallize from EtOAc/Heptane.

Process Flow & Quality Control

To ensure batch-to-batch consistency, strict quality gates must be established.[1]

ProcessFlow Start Start: Protected Alcohol Act Activation (MsCl/TEA) Temp: <5°C Start->Act IPC1 IPC 1: HPLC (Confirm Mesylate Formation) Act->IPC1 Coup Coupling (Phenol/K2CO3) Reflux in MeCN IPC1->Coup Pass IPC2 IPC 2: HPLC (<1% Mesylate remaining) Coup->IPC2 Deprot Deprotection (HCl/EtOH) IPC2->Deprot Pass Cryst Crystallization (EtOAc/Heptane) Deprot->Cryst Final Final Product Isolation Cryst->Final

Figure 2: Process flow diagram with Integrated Process Controls (IPC).

Analytical Specifications
ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity > 98.0% (AUC)HPLC (C18, MeCN/H2O + 0.1% TFA)
Assay 98.0 - 102.0% w/wqNMR or External Std HPLC
Residual Solvents Meets ICH Q3CGC-Headspace
Water Content < 0.5%Karl Fischer

Alternative Method: Mitsunobu Reaction (Lab Scale)

For rapid synthesis of gram-scale quantities where purification costs are secondary.[1]

While less scalable due to atom economy, the Mitsunobu reaction offers a direct route without intermediate isolation.

  • Mix: 1-(1H-pyrazol-5-yl)ethanol (1.0 eq), 4-chlorophenol (1.1 eq), and Triphenylphosphine (PPh3, 1.2 eq) in anhydrous THF.

  • Add: DIAD or DEAD (1.2 eq) dropwise at 0 °C.

  • Stir: 12 hours at RT.

  • Purification: Requires column chromatography to remove PPh3O.[1]

    • Note: Use polymer-supported PPh3 for easier workup if budget allows.[1]

Safety & Handling

  • Pyrazoles: Generally skin irritants.[1] Use gloves and eye protection.[1]

  • Methanesulfonyl Chloride (MsCl): Highly corrosive and lachrymator.[1] Handle in a fume hood. Reacts violently with water.[1]

  • 4-Chlorophenol: Toxic by ingestion and skin contact.[1]

  • Waste Disposal: Segregate halogenated solvents (DCM) from non-halogenated (MeCN/EtOAc).[1] Phosphine oxides (from Mitsunobu) require specific solid waste streams.

References

  • Review of Pyrazole Synthesis: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. Link

  • Mitsunobu Reaction Mechanisms: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Scalable Alkylation of Pyrazoles: "Process for the production of N-alkylpyrazole derivatives."[1][4] European Patent EP0749963A1.[1] Link

  • Mitsunobu vs SN2 in Process Chemistry: Anderson, N. G. "Practical Process Research and Development - A Guide for Organic Chemists." Academic Press, 2012. (General Reference for SN2 preference).
  • Specific Analog Synthesis (Ethiprole Intermediates): World Intellectual Property Organization, WO2008101860. Link[6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole Synthesis

Ticket ID: PYR-OPT-4402 Subject: Yield Optimization & Impurity Control for Pyrazole Ether Linkages Escalation Level: Tier 3 (Senior Application Scientist) Status: Open Executive Summary The synthesis of 5-[1-(4-chlorophe...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-OPT-4402 Subject: Yield Optimization & Impurity Control for Pyrazole Ether Linkages Escalation Level: Tier 3 (Senior Application Scientist) Status: Open

Executive Summary

The synthesis of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole presents a classic "chemoselectivity vs. stereoelectronics" conflict. The molecule contains a secondary benzylic-like position susceptible to elimination, and a pyrazole ring prone to tautomerism and competitive N-alkylation.

Low yields (<40%) are typically caused by three specific failure modes:

  • Vinyl Elimination: Formation of 5-vinyl-1H-pyrazole due to basicity overriding nucleophilicity.

  • N-Alkylation (Self-Quenching): The free pyrazole NH acts as a nucleophile against the ethyl-halide side chain.

  • Mitsunobu Stagnation: Steric hindrance at the secondary alcohol center preventing phosphonium intermediate formation.[1]

This guide provides the corrective protocols for these specific bottlenecks.

Part 1: Diagnostic Triage (Start Here)

Before altering your route, match your impurity profile to the failure mode using the table below.[1]

Observation / Impurity Probable Cause Mechanistic Failure Recommended Fix
Vinyl-pyrazole (Olefinic protons in NMR @ 5.5-6.5 ppm)Base is too strong or Temp too highE2 Elimination competes with

. The ethyl proton is acidic due to the pyrazole ring.[1]
Switch to Protocol A (Weaker base, lower T).[1]
Oligomers / Insoluble gums Unprotected Pyrazole NHIntermolecular N-Alkylation . Free NH attacks the alkyl halide of another molecule.[1]Mandatory N-Protection (THP or SEM) required.
Starting Material (Alcohol) Remains Mitsunobu Reagent DecompositionSteric/Electronic Mismatch . Secondary alcohol activation is slow; DEAD degrades before reaction.[1]Switch to Protocol B (ADDP/PBu3).
Regioisomer Mixture (3- vs 5- substituted)Hydrazine Cyclization IssuesTautomeric Equilibration .Switch to Protocol C (Cyclization Control).
Part 2: Troubleshooting Workflows
Protocol A: The Nucleophilic Substitution Route (Williamson Ether)

Use this if you are reacting 5-(1-chloroethyl)-1H-pyrazole with 4-chlorophenol.

The Critical Error: Attempting this reaction with a free NH pyrazole. The


 of pyrazole NH (~14) allows it to deprotonate and attack the chloro-ethyl group, leading to polymerization.

Corrective Procedure:

  • Protection: You must protect the pyrazole nitrogen first.[1] The Tetrahydropyranyl (THP) group is recommended due to its stability under basic alkylation conditions and ease of removal (acidic hydrolysis).

  • Solvent/Base System: Do not use NaH (promotes elimination). Use Cesium Carbonate (

    
    )  in Acetonitrile (MeCN)  or DMF . Cesium ("The Cesium Effect") improves solubility of the phenoxide and favors substitution over elimination.
    

Optimized Step-by-Step:

  • Dissolve 1-(THP)-5-(1-chloroethyl)pyrazole (1.0 eq) in dry DMF (0.2 M).

  • Add 4-chlorophenol (1.2 eq).

  • Add

    
     (1.5 eq) and TBAI (Tetrabutylammonium iodide, 10 mol% catalyst).
    
  • Heat: Stir at 60°C. Note: Do not exceed 80°C to avoid E2 elimination.

  • Workup: Dilute with EtOAc, wash with water x3 (to remove DMF), dry, and concentrate.

  • Deprotection: Treat crude with 2M HCl/MeOH (RT, 2h) to remove THP.[1]

Protocol B: The Mitsunobu Inversion (Preferred Route)

Use this if you are starting from 1-(1H-pyrazol-5-yl)ethanol.

The Critical Error: Standard DEAD/PPh3 conditions often fail for secondary alcohols adjacent to heterocycles due to steric bulk, leading to hydrazine byproducts that are hard to separate.[1]

Senior Scientist Note: The reaction proceeds with inversion of configuration . If you need a specific enantiomer, start with the opposite chiral alcohol.[1]

Optimized Step-by-Step:

  • Reagents: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and Tributylphosphine (

    
    ) .
    
    • Why? ADDP forms a more stable intermediate than DEAD at higher temperatures.[1]

      
       is more nucleophilic than 
      
      
      
      , activating the hindered alcohol faster.[1]
  • Procedure:

    • Dissolve Pyrazole-alcohol (1.0 eq) and 4-chlorophenol (1.2 eq) in anhydrous Toluene (not THF—Toluene allows higher temps if needed).

    • Add ADDP (1.5 eq).

    • Cool to 0°C.[1][2]

    • Add

      
       (1.5 eq) dropwise.
      
    • Allow to warm to RT.[1][2][3][4][5] If no reaction after 4h, heat to 60°C.

  • Purification: The ADDP byproduct is insoluble in cold ether/hexane.[1] Dilute the reaction mixture with Hexane/Ether (1:1), cool to 0°C, and filter off the white precipitate. The filtrate contains your product.[1]

Protocol C: De Novo Cyclization (Regiocontrol)

Use this if you are building the ring from a diketone precursor.

The Critical Error: Reacting a linear 1,3-diketone with hydrazine often yields a 50:50 mixture of 3-substituted and 5-substituted pyrazoles.

Corrective Procedure: To ensure the 5-substituted isomer (where the bulky phenoxy-ethyl group is adjacent to the NH), you must control the condensation kinetics.

  • Use Hydrazine Hydrochloride instead of Hydrazine Hydrate.[1]

  • Run the reaction in Ethanol at reflux.

  • If regioselectivity remains poor, use a regioselective solvent system like HFIP (Hexafluoroisopropanol) , which interacts with the carbonyls via H-bonding, differentiating their electrophilicity.[1]

Part 3: Visual Troubleshooting Guide

The following logic flow illustrates the decision-making process for yield recovery.

G Start START: Low Yield (<40%) CheckImpurity Analyze Crude NMR/LCMS Start->CheckImpurity Vinyl Impurity: Vinyl Pyrazole (Elimination Product) CheckImpurity->Vinyl Olefin signals Polymer Impurity: Gums/Oligomers (N-Alkylation) CheckImpurity->Polymer Broad baseline NoReact Impurity: Unreacted Alcohol (Mitsunobu Failure) CheckImpurity->NoReact SM Recovery Soln_Vinyl SOLUTION: Lower Temp (<60°C) Switch Base to Cs2CO3 Vinyl->Soln_Vinyl Soln_Polymer SOLUTION: Protect Nitrogen (Use THP or SEM Group) Polymer->Soln_Polymer Soln_Mitsunobu SOLUTION: Switch Reagents Use ADDP / PBu3 NoReact->Soln_Mitsunobu

Caption: Diagnostic decision tree for identifying and correcting the root cause of yield loss in pyrazole ether synthesis.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I perform the alkylation without protecting the pyrazole Nitrogen? A: Generally, no.[1] The


 of an unsubstituted pyrazole is ~14.[1] Under the basic conditions required to deprotonate 4-chlorophenol (

~9.4), the pyrazole is also deprotonated. Since the pyrazole nitrogen is a better nucleophile than the phenoxide oxygen in many solvents, you will get significant N-alkylation (dimerization). If you absolutely cannot protect, try using a biphasic system (DCM/Water) with a Phase Transfer Catalyst (TBAB), keeping the aqueous phase pH strictly at 10 (deprotonating phenol but not pyrazole).[1]

Q2: My Mitsunobu reaction turns into a solid block. What happened? A: This is likely Triphenylphosphine Oxide (TPPO) crystallizing out, or the hydrazine byproduct.[1] This physical entrapment stops stirring and lowers yield.[1]

  • Fix: Switch to Polymer-supported Triphenylphosphine (

    
    ) . It costs more but allows you to simply filter the resin beads at the end, leaving the product in the filtrate.[1]
    

Q3: How do I remove the THP protecting group without cleaving the ether? A: The phenoxy-ethyl ether linkage is relatively stable to acid. Standard deprotection uses 2M HCl in Methanol or p-TsOH in Ethanol at room temperature for 2 hours. This will cleave the THP hemiaminal but leave the ether intact.[1] Avoid HBr or Lewis acids like


, which will cleave your ether.[1]
References
  • Mitsunobu Reaction Optimization: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009.[1]

  • Pyrazole N-Alkylation Selectivity: K. Kumar, et al. "Regioselective Synthesis of N-Substituted Pyrazoles." Journal of Organic Chemistry, 2021.[1]

  • Lixivaptan/Pyrazole Ether Intermediates: Review of pyrazole-ether synthesis in vasopressin antagonist development. World Intellectual Property Organization (WIPO), Patent WO2008101860.[1]

  • ADDP/PBu3 Protocol: Tsunoda, T., et al. "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 1993.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole. As a complex heterocyclic compound, it is antic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole. As a complex heterocyclic compound, it is anticipated that this molecule may exhibit limited solubility in aqueous media, a common challenge for many new chemical entities.[1][2][3] This technical support center provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome these challenges.

Part 1: Initial Assessment & Troubleshooting

FAQ 1: My 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole won't dissolve in my aqueous buffer. What are the first steps?

When initial attempts to dissolve the compound fail, a systematic approach is crucial. Before exploring more complex formulation strategies, simple physical and environmental modifications should be attempted.

Initial Troubleshooting Workflow

A Initial Observation: Compound is insoluble in aqueous buffer B Step 1: Particle Size Reduction A->B Try This First C Step 2: Temperature Adjustment B->C If still insoluble D Step 3: pH Modification C->D If still insoluble E Step 4: Solvent Screening D->E If still insoluble F Outcome: Solubility Improved? E->F Evaluate G Proceed to Advanced Techniques F->G No

Caption: A stepwise approach to initial solubility troubleshooting.

Detailed Steps:

  • Particle Size Reduction (Micronization): The dissolution rate of a compound is directly related to its surface area.[3][4][5][6] Grinding the solid material into a finer powder using a mortar and pestle can significantly increase the surface area available for solvation.[7] For more significant particle size reduction, techniques like sonication can be employed.[7]

  • Temperature Adjustment: For many compounds, solubility increases with temperature.[7][8] Gently warming the solvent while stirring can help overcome the energy barrier for dissolution. However, it is crucial to be mindful of the compound's thermal stability to avoid degradation.[8]

  • pH Modification: As a pyrazole derivative, the compound possesses nitrogen atoms that can be protonated or deprotonated. This makes its solubility pH-dependent.[8] Systematically adjusting the pH of the buffer can ionize the compound, which generally increases its aqueous solubility.[7] It is recommended to test a range of pH values (e.g., from pH 2 to pH 10) in small-scale experiments.

  • Solvent Screening: The principle of "like dissolves like" is fundamental.[7] While the goal is often aqueous solubility, understanding the compound's solubility in various organic solvents can inform the selection of an appropriate co-solvent system.[8] Test the solubility in a range of common, water-miscible organic solvents such as ethanol, methanol, DMSO, and acetone.[8]

Part 2: Intermediate Strategies - Co-solvents and Excipients

If the initial troubleshooting steps are insufficient, the next level of intervention involves modifying the solvent system itself.

FAQ 2: What is a co-solvent, and how do I choose one for my experiment?

A co-solvent is an organic solvent that is miscible with water and is used to increase the solubility of poorly water-soluble compounds.[9] By adding a co-solvent, you are essentially reducing the polarity of the aqueous environment, making it more favorable for a hydrophobic molecule to dissolve.[5][6]

Common Co-solvents in Pharmaceutical Research:

  • Ethanol

  • Propylene glycol[9]

  • Polyethylene glycols (PEGs)[9]

  • Glycerine[9]

Protocol 1: Co-solvent System Development

  • Objective: To identify a suitable co-solvent and its optimal concentration to dissolve 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole.

  • Materials:

    • 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole

    • Primary solvent (e.g., water, buffer)

    • A selection of co-solvents (e.g., ethanol, propylene glycol, PEG 400)

  • Procedure:

    • In a series of vials, add a pre-weighed amount of the compound.

    • To each vial, add the primary solvent.

    • While stirring, add a selected co-solvent dropwise until the compound completely dissolves.[8]

    • Record the volume of co-solvent required.

    • The co-solvent system that dissolves the compound with the lowest percentage of organic solvent is often the most desirable, particularly for biological assays where high concentrations of organic solvents can be cytotoxic.

Causality: The co-solvent disrupts the hydrogen bonding network of water, creating a microenvironment that is more accommodating to the non-polar regions of the pyrazole derivative.

FAQ 3: I've heard about using cyclodextrins. How do they work?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate poorly soluble "guest" molecules, like our pyrazole derivative, into their central cavity, forming an inclusion complex.[3][11] This complex has a hydrophilic exterior, which allows it to be readily dissolved in aqueous solutions.[10][]

Cyclodextrin Complexation Mechanism

cluster_0 Aqueous Environment A Poorly Soluble Compound C Soluble Inclusion Complex A->C Encapsulation B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) B->C Forms Complex With

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin to form a water-soluble complex.

Commonly Used Cyclodextrins:

  • Alpha-cyclodextrin (α-CD)

  • Beta-cyclodextrin (β-CD)

  • Gamma-cyclodextrin (γ-CD)

  • Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) which has improved water solubility and safety.[13]

Cyclodextrin TypeCavity SizeKey Characteristics
α-Cyclodextrin SmallSuitable for low-molecular-weight aromatics or linear aliphatics.[]
β-Cyclodextrin MediumWidely used, but can have lower aqueous solubility itself.[14]
γ-Cyclodextrin LargeAccommodates larger molecules.
HP-β-CD MediumHigh aqueous solubility and a good safety profile for in-vivo use.[10][13]

Part 3: Advanced Formulation Strategies

For particularly challenging compounds, more advanced formulation techniques may be necessary. These methods are often employed in later-stage drug development but can be adapted for research purposes.

FAQ 4: What is an Amorphous Solid Dispersion (ASD), and when should I consider it?

An amorphous solid dispersion (ASD) is a formulation where the drug is dispersed in an amorphous (non-crystalline) state within a polymer matrix.[15][16][17] Crystalline materials have a highly ordered lattice structure that requires significant energy to break for dissolution. In an amorphous state, this energy barrier is removed, leading to a significant increase in apparent solubility and dissolution rate.[18][19]

When to Consider ASDs:

  • When other methods (co-solvents, pH adjustment) fail to achieve the desired concentration.

  • For in-vivo studies where high drug loading and enhanced bioavailability are critical.[1][20]

Common ASD Preparation Methods:

  • Spray Drying: The drug and a polymer are dissolved in a common solvent and then rapidly dried by spraying into a hot gas stream.[19][20][21]

  • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until they melt, forming a solid solution that is then cooled and milled.[17]

Polymer Selection is Key: The polymer plays a crucial role in stabilizing the amorphous state of the drug and preventing recrystallization.[15][18]

FAQ 5: Can nanotechnology help with my solubility issues?

Yes, formulating the compound as nanoparticles can dramatically improve its solubility profile. The increased surface-area-to-volume ratio of nanoparticles leads to a faster dissolution rate.[3][20]

Nanoparticle Formulation Strategies:

  • Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug stabilized by surfactants.[1][3][20] They can be prepared by methods like high-pressure homogenization or precipitation.[1]

  • Lipid-Based Nanoparticles: This includes solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which encapsulate the hydrophobic drug within a lipid core.[22][23] These are particularly useful for enhancing oral bioavailability.[23]

  • Polymeric Micelles: Amphiphilic polymers can self-assemble into micelles in an aqueous solution, encapsulating the hydrophobic drug in their core.[24][25]

Nanoprecipitation Workflow

A Step 1: Dissolve compound in a water-miscible organic solvent B Step 2: Inject the organic solution into an aqueous solution (anti-solvent) with a stabilizer (surfactant) A->B C Step 3: Rapid precipitation of nanosized drug particles B->C D Step 4: Remove the organic solvent (e.g., by evaporation) C->D E Result: Stable Nanosuspension D->E

Caption: A simplified workflow for preparing drug nanoparticles via nanoprecipitation.[26]

Part 4: Analytical Verification

It is essential to quantitatively measure solubility to validate the effectiveness of any enhancement technique.

FAQ 6: How do I accurately measure the solubility of my compound?

The "gold standard" for determining equilibrium solubility is the shake-flask method .[27][28]

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

  • Objective: To determine the equilibrium solubility of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole in a given solvent system.

  • Materials:

    • An excess amount of the solid compound.

    • The chosen solvent system (e.g., buffer, co-solvent mixture).

    • A shaking incubator or orbital shaker.

    • Syringe filters (e.g., 0.22 µm) to remove undissolved solid.

    • An analytical instrument for quantification (e.g., HPLC-UV, LC-MS).[27][29]

  • Procedure:

    • Add an excess of the solid compound to a known volume of the solvent system in a sealed flask. This is to ensure that a saturated solution is formed.[30]

    • Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[28]

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved solid particles.[28]

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC.[27]

    • To confirm equilibrium has been reached, the process can be continued for another 24 hours, and a second sample is taken. If the concentration is unchanged, equilibrium has been achieved.[27]

Data Interpretation: The measured concentration represents the equilibrium solubility of the compound in that specific medium at that temperature. This value serves as a benchmark to compare the effectiveness of different solubility enhancement strategies.

References

  • Verma, S., & Rawat, A. (2021). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Research Journal of Pharmacy and Technology. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Singh, A., & Van den Mooter, G. (2016). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Pharmaceutical and Pharmacological Sciences. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Cellets. (2022, November 25). Amorphous Solid Dispersions: Advances in Drug Solubility. [Link]

  • MedCrave. (2018, February 1). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. [Link]

  • Colorcon. (2026, January 30). What Are Excipients? 9 Common Examples. [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Chhabra, G., & Chuttani, K. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Kumar, S., & Singh, P. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Technobis. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability. [Link]

  • European Pharmaceutical Review. (2015, September 3). Spray Drying: Solving solubility issues with amorphous solid dispersions. [Link]

  • IntechOpen. (n.d.). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. [Link]

  • Williams, A. C., & Barry, B. W. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceuticals. [Link]

  • UCL Discovery. (n.d.). Delivery of nanocarrier-loaded hydrophobic drugs via the airways. [Link]

  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Stanford University. (n.d.). Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion. [Link]

  • Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. [Link]

  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Pandey, R., & Prasad, P. N. (2009). A New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug. PMC. [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]

  • Unknown. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

  • J. Org. Chem. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. [Link]

  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • ResearchGate. (2025, August 5). Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. [Link]

  • MDPI. (2024, November 12). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. [Link]

  • ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?. [Link]

  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. [Link]

  • Studylib. (2004, March 15). Dissolution Failure Investigation: Troubleshooting Guide. [Link]

  • ResearchGate. (2025, August 6). Dissolution Method Troubleshooting: An Industry Perspective | Request PDF. [Link]

  • Wiley Online Library. (2025, July 22). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

  • Agilent. (n.d.). Dissolution Failure Investigation. [Link]

  • PubMed. (2007, July 19). New "green" approaches to the synthesis of pyrazole derivatives. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis and Purification of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole

Welcome to the technical support center for the synthesis of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis and purification of this pyrazole derivative. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure the successful isolation of your target compound with high purity.

Frequently Asked Questions (FAQs): Understanding the Synthesis and Key Impurities

Q1: What is the most probable synthetic route for 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole and what are the immediate challenges?

The most direct and widely used method for synthesizing this class of pyrazoles is the Knorr pyrazole synthesis.[1][2][3][4] This involves the cyclocondensation reaction of an appropriate 1,3-dicarbonyl compound with hydrazine.[5] For the target molecule, the likely precursor is an unsymmetrical 1,3-diketone, 4-(4-chlorophenoxy)pentane-2,4-dione, which reacts with hydrazine hydrate.

The primary and most significant challenge in this synthesis is the lack of regioselectivity. Because the 1,3-diketone is unsymmetrical, the initial nucleophilic attack by hydrazine can occur at either of the two carbonyl carbons. This leads to the formation of two constitutional isomers:

  • 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole (the desired product)

  • 3-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole (the primary impurity)

The ratio of these isomers is influenced by factors such as steric hindrance, electronic effects of the substituents, reaction pH, and solvent choice.

Q2: How can I predict which regioisomer will be major?

Predicting the major regioisomer can be complex, as it depends on a subtle interplay of factors. Generally:

  • Under acidic conditions , the reaction can be influenced by which carbonyl is more readily protonated, making it more electrophilic.

  • Under basic or neutral conditions , the more electrophilic (less sterically hindered and/or adjacent to an electron-withdrawing group) carbonyl is typically attacked first by the more nucleophilic nitrogen of hydrazine.

Given the structure of 4-(4-chlorophenoxy)pentane-2,4-dione, the electronic and steric differences between the two carbonyls are not extreme, which often results in a mixture of both regioisomers.

Q3: Besides the regioisomer, what other impurities should I be aware of?

Other potential impurities include:

  • Unreacted Starting Materials: Incomplete reaction can leave residual 4-(4-chlorophenoxy)pentane-2,4-dione and hydrazine hydrate.

  • Hydrazone Intermediate: The reaction proceeds through a hydrazone intermediate. If the subsequent intramolecular cyclization is not complete, this intermediate may persist.

  • Products of Side Reactions: While less common, side reactions such as the formation of di-imines (Schiff bases) can occur, though the formation of the stable, aromatic pyrazole ring is generally favored.[6]

Troubleshooting Guide: Common Experimental Issues

Issue 1: My reaction yields a nearly 1:1 mixture of regioisomers.

This is a frequent outcome when the steric and electronic environments of the two carbonyl groups in the 1,3-diketone are similar.

Causality: The activation energies for the formation of the two possible initial hydrazone intermediates are very close, leading to a non-selective reaction.

Troubleshooting Protocol: Enhancing Regioselectivity

  • Solvent Modification: The choice of solvent can significantly impact regioselectivity. Consider switching from standard solvents like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to dramatically increase the preference for one isomer over the other in similar reactions.

  • pH Control: Systematically vary the pH of the reaction.

    • Acidic Conditions: Add a catalytic amount of an acid (e.g., acetic acid, p-toluenesulfonic acid). This can alter the electrophilicity of the carbonyls and the nucleophilicity of the hydrazine.

    • Basic Conditions: Employ a base catalyst (e.g., sodium ethoxide) to favor the attack of the more nucleophilic nitrogen of hydrazine.

  • Temperature Optimization: Explore a range of reaction temperatures. Lower temperatures may favor the thermodynamically more stable product, while higher temperatures may lead to a kinetically controlled mixture.

Parameter Conventional Approach Troubleshooting Approach Expected Outcome
Solvent Ethanol or Methanol2,2,2-Trifluoroethanol (TFE)Improved ratio of regioisomers
Catalyst None (or adventitious)Catalytic Acetic Acid or Sodium EthoxideShift in isomer ratio
Temperature RefluxRoom Temperature or 0°CPotential for improved selectivity
Issue 2: My final product is an oil or fails to crystallize, and TLC shows multiple spots.

This indicates the presence of significant impurities, likely including the regioisomer and unreacted starting materials, which can inhibit crystallization.

Causality: The similar polarity of the pyrazole isomers and potential starting material residues can lead to co-elution and prevent the formation of a stable crystal lattice.

Troubleshooting Protocol: Purification of a Complex Mixture

If your crude product is a mixture, a multi-step purification strategy is recommended.

Step 1: Acid-Base Extraction (for removal of basic/acidic impurities)

  • Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic solution with a dilute acid (e.g., 1 M HCl) to remove any unreacted hydrazine and other basic impurities.

  • Subsequently, wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

Step 2: Column Chromatography (for isomer separation)

Separating pyrazole regioisomers is often challenging due to their similar polarities.[6]

  • Stationary Phase: Standard silica gel is the most common choice.[6]

  • Mobile Phase Selection:

    • Begin with a non-polar solvent system and gradually increase polarity. A common starting point is a gradient of ethyl acetate in hexane or petroleum ether.[6]

    • Perform thorough TLC analysis with various solvent systems to find one that shows the best separation between your target spot and the main impurity spot.

  • Sample Loading: For oily or poorly soluble products, use the dry loading method. Dissolve the crude material in a small amount of a volatile solvent (e.g., dichloromethane), add a portion of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of the column.[6]

Workflow for Purification

Caption: General workflow for the purification of the crude product.

Issue 3: My purified product has very low solubility, making recrystallization difficult.

Poor solubility is a common characteristic of some pyrazole derivatives.

Causality: Strong intermolecular forces, such as hydrogen bonding and π-stacking in the crystal lattice, can lead to low solubility in common solvents.

Troubleshooting Protocol: Recrystallization of Poorly Soluble Pyrazoles

  • Hot Filtration: If the compound is sparingly soluble even at elevated temperatures, dissolve it in a minimal amount of a suitable hot solvent and quickly filter it through a pre-heated funnel to remove any insoluble impurities.

  • Binary Solvent System: This is often the most effective method.

    • Dissolve your compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature.

    • While hot, add a "poor" solvent (in which it is sparingly soluble, but miscible with the "good" solvent) dropwise until you observe persistent turbidity.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Alternative Purification: If recrystallization is unsuccessful, column chromatography remains a viable option.

Recommended Solvents for Screening

"Good" Solvents (Higher Polarity) "Poor" Solvents (Lower Polarity)
Ethanol, Methanol, AcetoneWater, Hexane, Toluene
Ethyl Acetate, DichloromethaneDiethyl Ether

Protocol: Synthesis and Purification of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole

This protocol is a general guideline based on the Knorr pyrazole synthesis and should be optimized for your specific laboratory conditions.

Reaction Scheme

Caption: Knorr synthesis leading to a mixture of regioisomers.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-(4-chlorophenoxy)pentane-2,4-dione (1.0 eq.) in ethanol.

  • Addition of Reagents: Add a catalytic amount of glacial acetic acid, followed by the dropwise addition of hydrazine hydrate (1.1 eq.).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the two regioisomers.

References

  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from the Reaction of Ketones with Acid Chlorides: A Fast and General Route to Previously Inaccessible Pyrazoles. Organic Letters, 8(13), 2675–2678.
  • Gosselin, F., et al. (2005). A Highly Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles. Organic Letters, 7(19), 4487-4489.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyrazole Derivatives from Ethyl 4-(3-chlorophenyl)
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchG
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • MDPI. (2023).
  • Name-Reaction.com. Knorr pyrazole synthesis.
  • Slideshare. (2021). Knorr Pyrazole Synthesis (M. Pharm).
  • Wikipedia. Knorr pyrrole synthesis.
  • Google Patents. (2011). Method for purifying pyrazoles.
  • BenchChem. (2025).
  • Slideshare. (2021). Knorr Pyrazole Synthesis (M. Pharm).

Sources

Optimization

Resolving degradation of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole in solution

Introduction Welcome to the Technical Support Center for 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole . This guide addresses the specific stability challenges associated with this scaffold.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole . This guide addresses the specific stability challenges associated with this scaffold. As a Senior Application Scientist, I have structured this as a dynamic troubleshooting system. This molecule contains a pyrazole core linked to a 4-chlorophenoxy moiety via a secondary ethyl ether bridge .[1][2] This specific architecture creates unique vulnerabilities—specifically acid-catalyzed ether cleavage and photochemical dechlorination—that are often mistaken for simple solubility issues.[1][2]

Module 1: The "Disappearing Peak" Phenomenon (Hydrolysis)

Issue Description

User Report: "My HPLC assay shows a loss of the parent compound (retention time ~8.5 min) and the appearance of two new polar peaks after 24 hours in storage, even at 4°C."

Root Cause Analysis

The structural weak point is the ether linkage at the 5-position. The carbon connecting the oxygen to the pyrazole ring is "benzylic-like" because the pyrazole ring is electron-rich (aromatic).[2]

  • Mechanism: Under acidic conditions (pH < 5), the ether oxygen protonates.[2]

  • Cleavage: The bond breaks, releasing 4-chlorophenol (leaving group) and forming a resonance-stabilized pyrazole-ethyl carbocation .[1][2]

  • Hydrolysis: Water attacks the carbocation, forming 5-(1-hydroxyethyl)-1H-pyrazole .[1][2]

Troubleshooting Protocol

Step 1: Diagnose the pH Environment

  • Check: Are you using 0.1% TFA or Formic Acid in your dilution solvents or mobile phase?

  • Test: If your sample diluent is acidic (pH < 4), the compound is degrading in the vial before injection.[2]

Step 2: Implement the "Neutral Shift" Workflow Switch your analytical method to a neutral pH system to halt hydrolysis.[2]

ParameterStandard (Risky) Method Optimized (Stable) Method
Mobile Phase A 0.1% Formic Acid (pH ~2.[1][2]7)10 mM Ammonium Bicarbonate (pH 7.[1][2]4)
Sample Diluent 50:50 Water:MeCN + 0.1% TFA50:50 Water:MeCN (No Acid)
Column Temp 40°C (Accelerates hydrolysis)25°C (Minimizes thermal stress)

Step 3: Validate with Mass Balance If hydrolysis is occurring, you must see the fragments.[2]

  • Parent: [M+H]+ = ~223 Da (approx, depends on exact isotope).[1][2]

  • Fragment 1 (Phenol): Look for 4-chlorophenol (UV active, often elutes earlier).[1][2]

  • Fragment 2 (Alcohol): 5-(1-hydroxyethyl)pyrazole (highly polar, elutes near void volume).[1][2]

Module 2: Photochemical Instability

Issue Description

User Report: "We observe erratic assay results and an unknown impurity eluting just after the main peak when samples are left on the autosampler deck."

Root Cause Analysis

The 4-chlorophenoxy group is susceptible to photolytic dechlorination and photo-Fries rearrangement .[1] Chlorinated aromatics can undergo homolytic C-Cl bond cleavage under UV/VIS light, generating radical species that react with solvent or dimerize.[1][2]

Troubleshooting Protocol

Step 1: The Actinometric Stress Test Perform a side-by-side comparison to confirm light sensitivity.[1][2]

  • Prepare two vials of the compound (100 µM in DMSO/Water).

  • Vial A: Wrap strictly in aluminum foil (Dark Control).

  • Vial B: Expose to ambient lab light (or ICH Q1B light source) for 4 hours.

  • Analyze: If Vial B shows >2% degradation vs. Vial A, the compound is photolabile.[2]

Step 2: Mitigation

  • Immediate Action: Use amber borosilicate glass vials for all storage.

  • Process Change: Turn off autosampler tray lights or use opaque tray covers.

Module 3: Visualizing the Degradation Pathways

The following diagram maps the chemical logic you must follow to diagnose the degradation. It distinguishes between Hydrolytic (Acid) and Photolytic (Light) pathways.[1][2]

DegradationLogic cluster_legend Legend Parent 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole Condition_Acid Acidic pH (H+) (e.g., 0.1% TFA) Parent->Condition_Acid Protonation Condition_Light UV/Vis Light (hν) Parent->Condition_Light Excitation Intermediate_Carbocation Stabilized Carbocation (Pyrazole-CH+) Condition_Acid->Intermediate_Carbocation Ether Cleavage Product_Phenol Product A: 4-Chlorophenol Condition_Acid->Product_Phenol Leaving Group Product_Dechloro Product C: Dechlorinated Analog Condition_Light->Product_Dechloro Homolytic Fission (C-Cl) Product_Alcohol Product B: 5-(1-hydroxyethyl)pyrazole Intermediate_Carbocation->Product_Alcohol + H2O key Blue: Parent | Red: Stressor | Green: Degradant

Caption: Mechanistic pathway showing acid-catalyzed ether hydrolysis (top path) and photolytic dechlorination (bottom path).[1][2]

Module 4: FAQ - Rapid Response

Q1: The peak shape is broad/splitting, but I don't see degradation products. Why?

  • Answer: This is likely annular tautomerism , not degradation.[1][2] The 1H-pyrazole proton hops between N1 and N2.[1][2]

  • Fix: Do not confuse this with instability. To coalesce the peaks, increase column temperature to 40°C (only if pH is neutral!) or switch to a high-pH mobile phase (pH 9-10 with Ammonium Hydroxide) which deprotonates the pyrazole to its anion, stabilizing the peak shape.[2]

Q2: Can I store stock solutions in DMSO?

  • Answer: Yes, but avoid freeze-thaw cycles . DMSO is hygroscopic.[1][2] Absorbed water can initiate hydrolysis if the DMSO becomes slightly acidic (DMSO degrades to trace sulfonic acids over time).[2]

  • Recommendation: Store single-use aliquots at -20°C. Verify DMSO quality (ensure it is "Anhydrous" grade).

Q3: Is the compound stable in plasma?

  • Answer: Caution is required.[1][2] Plasma contains esterases and has a pH of 7.4. While the pH is safe, non-specific enzymatic activity might attack the ether, though it is less likely than with esters.[2]

  • Protocol: Always include a "Time 0" and "No Cofactor" control to distinguish chemical instability from metabolic clearance.

References & Authoritative Grounding

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products.

    • Relevance: Defines the stress testing protocols (Acid, Base, Oxidative, Photolytic) required to validate the degradation pathways described above.

    • Source:[2]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products.

    • Relevance: Provides the standard methodology for the actinometric tests recommended in Module 2.

    • Source:[2]

  • Hydrolysis of Alkyl-Aryl Ethers (General Organic Chemistry).

    • Relevance: Supports the mechanistic claim that benzylic-type ethers (1-position of ethyl group attached to heterocycle) are acid-labile compared to simple alkyl ethers.[1][2]

    • Source:[1][2]

  • Photochemistry of Chlorophenoxy Herbicides.

    • Relevance: Validates the susceptibility of the 4-chlorophenoxy moiety to UV degradation (dechlorination).[2]

    • Source:

Sources

Troubleshooting

Technical Support Center: Purification &amp; Analysis of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole

Executive Summary: The Molecule & The Mission Welcome to the technical support hub for 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole . If you are working with this compound, you are likely navigating the synthesis of kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecule & The Mission

Welcome to the technical support hub for 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole . If you are working with this compound, you are likely navigating the synthesis of kinase inhibitors or agrochemical intermediates.

This molecule presents a "Triple Threat" of purification challenges:

  • Tautomerism: The 1H-pyrazole core shifts between the 3- and 5-positions, creating confusing NMR/HPLC signals.

  • Chirality: The ethyl ether linkage creates a stereocenter (

    
    ) that requires specialized resolution.
    
  • Amphotericity: It acts as both a weak base and a weak acid, complicating standard extraction protocols.

This guide is designed to move you from "crude oil" to "analytical standard."

Module 1: The "Ghost Peak" Phenomenon (Tautomerism)

User Issue:

"I see split peaks in my proton NMR and peak broadening in my LC-MS. Is my compound decomposing?"

Technical Diagnosis:

Likely not . You are observing annular tautomerism . In solution, 5-substituted-1H-pyrazoles exist in rapid equilibrium with their 3-substituted tautomers. The rate of this exchange depends on the solvent and temperature.

  • In DMSO-

    
    :  The exchange is often slow enough to see distinct, broadened signals for both tautomers (e.g., the pyrazole C-4 proton might appear as two broad humps).
    
  • In CDCl

    
    :  The exchange is faster, often leading to a single averaged set of peaks, but broadening may persist.
    
Troubleshooting Protocol: Validating Identity
Diagnostic StepActionExpected Result
Variable Temp NMR Run

H NMR at 80°C (in DMSO-

).
Peaks should coalesce and sharpen into a single set as exchange rate increases.
Drop of D

O
Add D

O to the NMR tube.
The NH proton disappears; adjacent coupling simplifies.
LC-MS Check Check UV spectrum of "impurity" peak.Both tautomers will have identical Mass (

) and nearly identical UV

.

Scientist's Note: Do not attempt to separate these "isomers" on silica or C18. They will re-equilibrate immediately upon collection.

Module 2: Impurity Removal (The "Sticky" Byproducts)

User Issue:

"My product is an oil/gum that smells like phenol, and I can't crystallize it. I used a Mitsunobu reaction."

Technical Diagnosis:

The synthesis likely involved coupling 1-(1H-pyrazol-3-yl)ethanol with 4-chlorophenol . Common impurities include:

  • Triphenylphosphine oxide (TPPO): The "nightmare" byproduct of Mitsunobu.

  • Unreacted 4-chlorophenol: Acidic and lipophilic.

  • Hydrazine residues: If synthesized via cyclization.

Workflow: The "Amphoteric Switch" Purification

Since the pyrazole is amphoteric (pKa


 2.5 for protonated cation, pKa 

14 for NH), we can use pH switching to wash away non-basic impurities (like phenols and TPPO).

PurificationWorkflow Start Crude Reaction Mixture (Contains Product, Phenol, TPPO) AcidWash Dissolve in EtOAc Extract with 1N HCl (aq) Start->AcidWash OrgLayer Organic Layer (Contains Phenol, TPPO) AcidWash->OrgLayer Discard AqLayer Aqueous Layer (pH < 2) (Contains Protonated Pyrazole) AcidWash->AqLayer Keep BaseWash Basify Aqueous Layer (pH > 10) with NaOH AqLayer->BaseWash ExtractProduct Extract into DCM/EtOAc Dry & Evaporate BaseWash->ExtractProduct Final Purified Free Base (Ready for Crystallization) ExtractProduct->Final

Figure 1: The "Amphoteric Switch" Strategy. By protonating the pyrazole, we force it into water, leaving neutral/acidic impurities (TPPO, phenols) in the organic layer.

Step-by-Step Protocol:
  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc).

  • Acid Extraction: Extract 3x with 1M HCl . The pyrazole moves to the aqueous phase (as the hydrochloride salt). The 4-chlorophenol and TPPO stay in the EtOAc.

  • Wash: Wash the combined aqueous acidic layer once with fresh EtOAc to remove trace organics.

  • Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 10. The pyrazole precipitates or oils out as the free base.

  • Recovery: Extract the cloudy aqueous mixture 3x with Dichloromethane (DCM) or EtOAc.

  • Drying: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.

Module 3: Chiral Resolution (Enantiomers)

User Issue:

"I need >99% ee for biological testing. Standard C18 HPLC shows one peak."

Technical Diagnosis:

The ethyl linker creates a chiral center. Standard C18 columns cannot separate enantiomers. You require Chiral Stationary Phases (CSPs) , specifically polysaccharide-based columns which are highly effective for pyrazoles [1].[1]

Recommended Chiral Method (Screening)
ParameterCondition A (Normal Phase)Condition B (Polar Organic)
Column Lux Cellulose-2 or Chiralpak IC Lux Amylose-2
Mobile Phase Hexane : Ethanol (80:20)100% Ethanol (with 0.1% DEA)
Additive 0.1% Diethylamine (DEA)*0.1% DEA
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Detection UV 254 nmUV 254 nm

Critical Note on Additives: You must use a basic additive (Diethylamine or Triethylamine) in the mobile phase. The acidic NH of the pyrazole can interact non-specifically with the silica support, causing tailing. The base suppresses this ionization and sharpens peaks [2].

Module 4: Crystallization Guide

If the "Amphoteric Switch" yields a gum, induce crystallization using an Anti-Solvent Vapor Diffusion method.

  • Dissolve: Dissolve the gum in a minimum amount of Dichloromethane (DCM) or Methanol in a small vial.

  • Outer Vessel: Place this open vial inside a larger jar containing Hexane or Pentane (the anti-solvent).

  • Seal & Wait: Cap the large jar tightly. The hexane vapors will slowly diffuse into the DCM solution, gently lowering solubility and growing crystals over 24-48 hours.

FAQ: Frequently Asked Questions

Q: Can I use silica gel chromatography for the crude? A: Yes, but it is difficult. Pyrazoles streak on silica due to H-bonding.

  • Fix: Pre-wash your silica column with 1% Triethylamine in Hexane. Use an eluent of DCM:MeOH (95:5) with 0.5% NH

    
    OH.
    

Q: Why is the melting point broad? A: If it's not an impurity, it might be a mixture of amorphous and crystalline forms, or the presence of a racemate (which often has a different MP than the pure enantiomer). Ensure the sample is fully dried; trapped solvent (DCM) is common in pyrazole lattices.

Q: I need to N-alkylate this. Which nitrogen will react? A: Alkylation of 3(5)-substituted pyrazoles usually yields a mixture of regioisomers (N1 vs N2).

  • Sterics: Alkylation usually favors the nitrogen further from the bulky group (the 4-chlorophenoxyethyl group).

  • Control: To favor a specific isomer, use specific solvents or bases (e.g., Cs

    
    CO
    
    
    
    in DMF often favors the thermodynamic product). You will need to separate these regioisomers using the silica conditions mentioned above.

References

  • Hassan, A. et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. Available at: [Link]

  • SIELC Technologies . Separation of Pyrazole on Newcrom R1 HPLC column. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis Guide: 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole

Executive Summary This technical guide provides a definitive structural analysis of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole , a pharmacophore often encountered in the development of kinase inhibitors and agrochemicals....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive structural analysis of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole , a pharmacophore often encountered in the development of kinase inhibitors and agrochemicals. Unlike standard spectral databases, this guide focuses on the comparative performance of solvent systems and the critical differentiation from synthetic precursors .

The molecule presents specific analytical challenges: pyrazole tautomerism , a chiral methine center , and a para-substituted aromatic system . This guide synthesizes experimental protocols with mechanistic insights to ensure reproducible characterization.

Part 1: Structural Logic & Chemical Environment

Before interpreting the spectrum, we must deconstruct the magnetic environment of the protons. The molecule consists of three distinct domains that dictate the spectral fingerprint:

  • The Pyrazole Core (Tautomeric): The 1H-pyrazole moiety exists in rapid equilibrium between the 1H and 2H tautomers. This causes the N-H proton to be labile and solvent-dependent, often broadening or vanishing in non-polar solvents.

  • The Chiral Ethyl Bridge: The central methine (CH) is bonded to a methyl group, an oxygen atom, and the pyrazole ring. This creates a highly deshielded quartet and a coupled methyl doublet.

  • The 4-Chlorophenoxy Moiety: The oxygen atom shields the ortho protons, while the chlorine atom deshields the meta protons, creating a classic AA'BB' splitting pattern (often appearing as two "roofed" doublets).

Visualization: Spectral Logic Flow

The following diagram illustrates the causality between the molecular structure and the observed signal multiplicities.

G cluster_0 Molecular Domains cluster_1 Observed Signals Pyrazole Pyrazole Ring (Tautomeric) NH_Signal Broad Singlet (>12 ppm) Pyrazole->NH_Signal Exchangeable H Bridge Ethyl Bridge (-CH(CH3)-O-) Methine Quartet (~5.4 ppm) Bridge->Methine Deshielded by O Methyl Doublet (~1.6 ppm) Bridge->Methyl Vicinal Coupling Phenyl 4-Cl-Phenoxy (Ar-O-) Aromatics AA'BB' System (6.9 - 7.3 ppm) Phenyl->Aromatics Symmetry

Caption: Logical mapping of molecular domains to specific NMR signals. Colors indicate distinct structural fragments.[1]

Part 2: Comparative Analysis of Solvent Systems

The choice of solvent is the single most critical variable in the analysis of this molecule. Below is a comparison of the two standard alternatives: DMSO-d6 (Recommended) vs. Chloroform-d (Secondary).

Option A: DMSO-d6 (The "Gold Standard")

Performance: High Polarity, Hydrogen Bond Acceptor.

  • Why it works: DMSO stabilizes the pyrazole N-H proton through hydrogen bonding, slowing down the exchange rate. This allows the N-H signal to appear as a distinct, albeit broad, singlet downfield (12.0–13.0 ppm).

  • Resolution: Excellent separation of the aromatic AA'BB' system from the pyrazole C-H proton.

  • Water Peak: ~3.33 ppm (Usually does not interfere with key signals).

Option B: CDCl3 (The "Routine" Alternative)

Performance: Low Polarity, Non-interacting.

  • The Flaw: In chloroform, the pyrazole N-H undergoes rapid exchange and intermolecular hydrogen bonding. The signal often broadens into the baseline or averages with water, making integration unreliable.

  • The Benefit: Slightly better resolution of the methyl doublet (less viscosity broadening than DMSO).

  • Water Peak: ~1.56 ppm (Can overlap with the methyl doublet if the sample is wet).

Comparative Data Table: Chemical Shift Predictions

Note: Values are approximate relative to TMS (0.00 ppm).

Proton AssignmentMultiplicityShift (DMSO-d6)Shift (CDCl3)Mechanistic Note
N-H (Pyrazole) Broad Singlet12.80 ppm Not Observed / BroadDMSO H-bonds stabilize the proton.
Ar-H (Meta to O) Doublet (J~9Hz)7.35 ppm7.25 ppmDeshielded by Cl. Part of AA'BB'.[2][3]
Ar-H (Ortho to O) Doublet (J~9Hz)6.95 ppm6.85 ppmShielded by Oxygen lone pairs.
Pyrazole C3-H Singlet/Doublet7.60 ppm7.50 ppmPosition 3 (or 5) depending on tautomer.
Pyrazole C4-H Doublet/Singlet6.20 ppm6.25 ppmUpfield heteroaromatic signal.
Methine (-CH-) Quartet (J~6.5Hz)5.45 ppm 5.30 ppmDeshielded by O and Pyrazole ring.
Methyl (-CH3) Doublet (J~6.5Hz)1.65 ppm1.70 ppmCoupled to Methine.

Part 3: Experimental Protocol (Self-Validating)

To ensure scientific integrity, follow this protocol. It includes a "Purity Checkpoint" to validate the synthesis against common precursors (e.g., 4-chlorophenol).

Materials
  • Analyte: >5 mg of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole.

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (internal standard).

  • Tube: 5mm high-precision NMR tube.

Workflow
  • Preparation: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6. Vortex for 30 seconds. Ensure a clear solution (suspensions cause line broadening).

  • Acquisition (Standard Parameters):

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 - 2.0 seconds (Ensure full relaxation of aromatic protons).

    • Scans (NS): 16 or 32 (Sufficient for >5mg).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz).

    • Phase correction (Manual is preferred for broad NH signals).

    • Baseline correction (Polynomial).

    • Reference TMS to 0.00 ppm.

Purity Validation Checkpoint

Compare your spectrum against the "Alternative" (Starting Material).

  • Impurity Flag 1 (4-Chlorophenol): Look for a broad singlet at ~9.5 ppm (Phenolic OH) and AA'BB' doublets that are shifted slightly upfield compared to the product.

  • Impurity Flag 2 (Solvent): Check for Acetone (2.09 ppm) or Ethyl Acetate (4.03 q, 1.99 s, 1.17 t) if recrystallization was performed.

Visualization: Analysis Workflow

Workflow Start Solid Sample (5-10 mg) Solvent Solvent Selection: DMSO-d6 Start->Solvent Prep Dissolution & Transfer (0.6 mL) Solvent->Prep Acquire Acquisition (16 Scans, D1=2s) Prep->Acquire Process Processing (LB=0.3Hz, Phase) Acquire->Process Check Purity Checkpoint (Search for Phenol OH) Process->Check

Caption: Step-by-step experimental workflow for reproducible spectral acquisition.

Part 4: Detailed Signal Interpretation

The Aromatic Region (AA'BB' System)

The 4-chlorophenoxy group does not appear as two simple doublets. Because the chemical shift difference (


) is comparable to the coupling constant (

), it forms a second-order AA'BB' system .
  • Observation: Two "roofed" multiplets leaning towards each other.

  • Calculation: The center of the multiplets gives the approximate chemical shift.[4]

  • Differentiation: The protons ortho to the oxygen (closer to the chiral center) are more shielded (lower ppm, ~6.9) than the protons ortho to the chlorine (~7.3 ppm).

The Chiral Ethyl Group

The methine proton (H-C-O) is the most informative signal for confirming the ether linkage.

  • Pattern: A distinct Quartet (

    
     Hz).
    
  • Location: 5.3 – 5.5 ppm.

  • Validation: If this signal is a triplet, you have likely failed to alkylate the pyrazole correctly (or have the wrong regioisomer). It must couple to the methyl group.

Pyrazole Tautomerism

In DMSO, you may observe broadening of the C3-H and C5-H signals if the tautomeric exchange is intermediate on the NMR timescale.

  • Tip: If the pyrazole C-H signals are too broad, heat the probe to 313 K (40°C). This accelerates the exchange, sharpening the signals into an average set.

References

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods - 1H NMR Chemical Shifts. University of Wisconsin-Madison. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (Standard text for AA'BB' systems and solvent effects).

  • National Institutes of Health (NIH). (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Link

  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Link

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry Characterization of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole . It is designed for researchers and analytical scientists requiring rigorous...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole . It is designed for researchers and analytical scientists requiring rigorous structural elucidation and quantification protocols.

Executive Summary & Comparison Strategy

Product Focus: 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole (Target Analyte). Primary Application: Structural identification of pyrazole-based pesticide metabolites and pharmaceutical intermediates.

This guide compares the Target Analyte against two critical alternatives to demonstrate its unique mass spectral signature:

  • Alternative A (Non-Chlorinated Analog): 5-(1-phenoxyethyl)-1H-pyrazole. Used to validate the chlorine isotope signature and metabolic shifts.

  • Alternative B (Regioisomer): 3-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole. Used to demonstrate the differentiation of tautomers/isomers, a common challenge in pyrazole chemistry.

Performance Matrix: Target vs. Alternatives
FeatureTarget Analyte (5-Substituted)Alt A: Non-Chlorinated AnalogAlt B: 3-Substituted Isomer
Monoisotopic Mass 222.06 Da188.09 Da222.06 Da
Isotope Pattern Distinct M / M+2 (3:1)M only (No M+2)Distinct M / M+2 (3:1)
Base Peak (EI) m/z 95 (Pyrazole-ethyl cation)m/z 95 (Pyrazole-ethyl cation)m/z 95 (Similar stability)
Diagnostic Loss Loss of Cl• (M-35)Loss of H• (M-1)Enhanced N-H fragmentation
Key Differentiator m/z 127/129 (Chlorophenoxy)m/z 93 (Phenoxy)N-H Signal Intensity (NMR/MS)

Technical Deep Dive: Fragmentation Mechanics

The fragmentation of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole is governed by the stability of the ether linkage and the pyrazole ring. The presence of the chlorine atom provides a "isotopic tag" that tracks the phenoxy moiety through the fragmentation cascade.

Electron Ionization (EI) Pathways (70 eV)

In hard ionization (EI), the molecule undergoes significant in-source fragmentation. The primary cleavage site is the C-O ether bond (alpha-cleavage relative to the aromatic rings).

  • Pathway A: Formation of the Pyrazole-Ethyl Cation (m/z 95)

    • Mechanism: Heterolytic cleavage of the C-O bond retains the positive charge on the alkyl side stabilized by the pyrazole ring.

    • Result: Generation of the m/z 95 ion (

      
      ). This is often the Base Peak  due to resonance stabilization of the secondary carbocation by the adjacent pyrazole nitrogen lone pairs.
      
    • Significance: This fragment is conserved across analogs (like Alt A), making it a "class-characteristic" ion but poor for specific identification.

  • Pathway B: Formation of the Chlorophenoxy Ion (m/z 127/129)

    • Mechanism: Cleavage leaves the charge on the oxygen-containing fragment or forms a radical cation.

    • Result: m/z 127 (35Cl) and m/z 129 (37Cl) in a 3:1 ratio.

    • Significance: This is the "specificity" ion. Its absence in Alt A (which shows m/z 93) confirms the presence of the chlorophenoxy tail.

  • Pathway C: Pyrazole Ring Disintegration

    • Mechanism: Loss of

      
       (28 Da) or 
      
      
      
      (27 Da) from the pyrazole ring.
    • Result: Secondary fragments at m/z 67 (Pyrazole ring) and m/z 41 (Acetonitrile-like fragment).

Visualization of Fragmentation Pathways

FragmentationPathway Parent Molecular Ion [M]+• m/z 222/224 (C11H11ClN2O) Frag_95 Pyrazole-Ethyl Cation [C5H7N2]+ m/z 95 (Base Peak) Parent->Frag_95 Ether Cleavage (Loss of Chlorophenoxy) Frag_127 Chlorophenoxy Cation [C6H4ClO]+ m/z 127/129 Parent->Frag_127 Ether Cleavage (Loss of Pyrazole-ethyl) Frag_67 Pyrazole Cation [C3H3N2]+ m/z 67 Frag_95->Frag_67 - C2H4 (Ethyl loss) Frag_111 Chlorophenyl Cation [C6H4Cl]+ m/z 111/113 Frag_127->Frag_111 - O (16 Da)

Caption: Primary fragmentation pathways of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole showing the divergence into pyrazole-specific (Red) and chlorophenoxy-specific (Green) ions.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols utilize internal validation steps (Internal Standards and Quality Control).

Sample Preparation: Modified QuEChERS

Recommended for extracting this compound from complex matrices (e.g., biological fluids or plant tissue).

  • Extraction: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.

  • Spiking (Validation Step): Add 100 µL of Triphenylphosphate (TPP) internal standard (10 µg/mL). Why: TPP monitors extraction efficiency independent of the analyte.

  • Solvent Addition: Add 10 mL Acetonitrile (MeCN) containing 1% Acetic Acid. Shake vigorously for 1 min.

  • Partitioning: Add 4 g MgSO₄ and 1 g NaCl. Vortex immediately for 1 min to prevent agglomeration. Centrifuge at 3000 RCF for 5 min.

  • Clean-up (dSPE): Transfer 1 mL supernatant to a tube containing 25 mg PSA (Primary Secondary Amine) and 150 mg MgSO₄. Vortex and centrifuge.

  • Reconstitution: Evaporate 0.5 mL extract to dryness under

    
     and reconstitute in 0.5 mL MeOH:H₂O (50:50) for LC-MS.
    
LC-MS/MS Acquisition Parameters (ESI+)

Use this for high-sensitivity quantification.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 350°C.

  • MRM Transitions (Multiple Reaction Monitoring):

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 223.1 (

)
95.120High abundance, stable signal.
Qualifier 1 223.1 (

)
127.025Confirms chlorophenoxy group.
Qualifier 2 225.1 (

)
95.120Confirms Chlorine isotope presence.

Authoritative Analysis: Distinguishing Alternatives

Differentiating from the Non-Chlorinated Analog

When analyzing mixtures where de-chlorination metabolites might be present:

  • Target Analyte: Shows a distinct M+2 peak at ~32% intensity relative to M.

  • Alternative A (Non-Cl): Shows no M+2 peak (only natural

    
     abundance ~1.1%).
    
  • Fragment Shift: The m/z 127 fragment in the target shifts to m/z 93 (

    
    ) in the analog.
    
Differentiating Regioisomers (3- vs 5-substituted)

Differentiation of pyrazole tautomers is notoriously difficult but critical for patent protection and biological activity.

  • Mechanism: In ESI-MS/MS, the position of the substituent affects the "Mobile Proton" availability.

  • Observation: The 5-substituted isomer (Target) typically exhibits a higher ratio of the m/z 95 fragment compared to the 3-isomer due to steric hindrance facilitating the ether cleavage over ring-adduct formation.

  • Confirmation: Definitive distinction often requires NOESY NMR (Nuclear Overhauser Effect Spectroscopy) where the 5-substituent will show spatial coupling to the N-H proton (if tautomer equilibrium permits) or lack thereof compared to the 3-isomer.

References

  • European Union Reference Laboratories (EURL). "Validation Report: Pesticide Residues by LC-MS/MS and GC-MS/MS." EURL-Pesticides, 2023. Link

  • Thermo Fisher Scientific. "LC-MS Applications for Food Safety Analysis: Multi-residue Pesticide Determination." Application Note, 2022.[1] Link

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Pyrazole Derivatives." PubChem, 2025.[2][3] Link

  • The NELAC Institute. "Pesticide Quantitation with LC/MS/MS and GC/MS for 419 Compounds." TNI Standards, 2024. Link

Sources

Validation

A Comparative Guide to Cyclooxygenase Inhibition: Potency and Selectivity of Pyrazole-Based Inhibitors

This guide provides an in-depth comparison of the potency and selectivity of pyrazole-based cyclooxygenase (COX) inhibitors. While the specific compound 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole is not extensively charact...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the potency and selectivity of pyrazole-based cyclooxygenase (COX) inhibitors. While the specific compound 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole is not extensively characterized in publicly available literature, this guide will use well-documented, structurally related pyrazole compounds as primary examples to illustrate the principles of COX inhibition. We will compare the highly selective COX-1 inhibitor SC-560 , which also contains a chlorophenyl moiety, against standard inhibitors, including the selective COX-2 inhibitor Celecoxib and the non-selective inhibitor Indomethacin . This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of targeting COX isoforms.

The Central Role of Cyclooxygenase (COX) in Biology

Cyclooxygenase (COX), officially known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the synthesis of prostanoids, a class of lipid mediators that includes prostaglandins, prostacyclin, and thromboxane.[1] These molecules are pivotal in a vast array of physiological and pathological processes.

There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues, including the stomach, kidneys, and platelets.[2][3] It plays a crucial role in homeostatic functions, such as protecting the gastric mucosa, maintaining renal blood flow, and regulating platelet aggregation.[4] Inhibition of COX-1 is associated with the gastrointestinal side effects commonly seen with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[2]

  • COX-2: In most tissues, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by stimuli like cytokines and growth factors.[5][6] The prostaglandins produced by COX-2 are major contributors to the classic signs of inflammation: pain, fever, and swelling.[7][8] Therefore, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with improved gastrointestinal safety profiles.[9][10]

The therapeutic goal of many anti-inflammatory drugs is to selectively inhibit COX-2 to reduce inflammation and pain, while sparing COX-1 to avoid disrupting its essential housekeeping functions.[10]

The Prostaglandin Synthesis Pathway

The following diagram illustrates the conversion of arachidonic acid into various prostanoids, highlighting the critical intervention points for COX-1 and COX-2 inhibitors.

Prostaglandin Synthesis Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Biological Effects MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 Cyclooxygenation COX1->PGH2 COX2->PGH2 Prostanoids Prostaglandins (PGE2, PGD2) Prostacyclin (PGI2) Thromboxane (TXA2) PGH2->Prostanoids Isomerases COX1_Effects Gastric Protection Platelet Aggregation Renal Function Prostanoids->COX1_Effects via COX-1 COX2_Effects Inflammation Pain Fever Prostanoids->COX2_Effects via COX-2 SC560 SC-560 SC560->COX1 Inhibits Celecoxib Celecoxib, NS-398 Celecoxib->COX2 Inhibits Indomethacin Non-Selective NSAIDs (e.g., Indomethacin) Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits

Caption: Arachidonic acid is converted to PGH2 by COX enzymes, a key step inhibited by NSAIDs.

Comparative Potency and Selectivity of COX Inhibitors

The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity of a compound for COX-2 over COX-1 is often expressed as a selectivity ratio (IC50 for COX-1 / IC50 for COX-2). A higher ratio signifies greater selectivity for COX-2.

CompoundChemical ClassPrimary TargetCOX-1 IC50COX-2 IC50Selectivity Ratio (COX-1/COX-2)
SC-560 PyrazoleCOX-19 nM[11]6.3 µM (6300 nM)[11]0.0014
Celecoxib PyrazoleCOX-27.6 µM (7600 nM)40 nM[1]190
NS-398 SulfonamideCOX-2>100 µM[12]3.8 µM (3800 nM)[12][13]>26
Indomethacin IndoleNon-selective18 nM[1]26 nM[1]0.69

Note: IC50 values can vary between different assay systems. The data presented here are compiled from in vitro studies for comparative purposes.

Analysis of Inhibitor Profiles
  • SC-560 (A Highly Selective COX-1 Inhibitor): As a structural analog of celecoxib, SC-560 demonstrates the remarkable specificity that can be achieved within the pyrazole scaffold.[14] With an IC50 of just 9 nM for COX-1 and a nearly 700-fold lower affinity for COX-2, it is an exceptionally potent and selective tool for investigating the physiological roles of COX-1.[11] Its use in research has been pivotal for elucidating the specific contributions of COX-1 to processes like hepatopulmonary syndrome and cancer cell proliferation.[15][16] However, its therapeutic application is limited by poor oral bioavailability.[17]

  • Celecoxib (A Highly Selective COX-2 Inhibitor): Celecoxib is a diaryl-substituted pyrazole that exemplifies the successful design of a selective COX-2 inhibitor.[18][19] Its sulfonamide side chain binds to a specific hydrophilic pocket present in the active site of COX-2 but not COX-1, conferring its high selectivity.[5][8] This selectivity allows it to exert potent anti-inflammatory and analgesic effects while minimizing the risk of gastrointestinal adverse events associated with COX-1 inhibition.[5][20]

  • NS-398 (A Selective COX-2 Inhibitor): NS-398 is another widely used selective COX-2 inhibitor.[12] Structurally, it is a methanesulfonamide derivative that interacts with Arg-120 at the opening of the COX-2 channel, a key determinant for its inhibitory activity.[21] While highly selective, its potency against COX-2 is lower than that of celecoxib.[12][13]

  • Indomethacin (A Non-Selective COX-1/COX-2 Inhibitor): Indomethacin is a classic, potent NSAID that inhibits both COX-1 and COX-2 with similar, low-nanomolar potency.[1] This lack of selectivity is responsible for both its powerful anti-inflammatory effects and its significant risk of gastrointestinal toxicity.[2]

Experimental Protocol: In Vitro COX Inhibition Assay

To determine the IC50 values and selectivity of novel compounds, a robust and validated experimental protocol is essential. The following describes a common cell-free microsomal COX inhibition assay. This self-validating system includes positive and negative controls to ensure the reliability of the results.

Objective: To measure the inhibitory potency (IC50) of a test compound against purified human recombinant COX-1 and COX-2 enzymes.
Materials:
  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (e.g., 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole) and standard inhibitors (SC-560, Celecoxib)

  • DMSO (vehicle for compounds)

  • Prostaglandin E2 (PGE2) EIA Kit

  • 96-well microplates

Step-by-Step Methodology:
  • Enzyme Preparation:

    • Dilute the purified COX-1 and COX-2 enzymes to the desired working concentration in the assay buffer containing the heme cofactor.

    • Aliquot the enzyme solution into the wells of a 96-well plate.

  • Compound Addition:

    • Prepare a serial dilution of the test compound and standard inhibitors in DMSO. A typical concentration range might span from 0.1 nM to 100 µM.

    • Add a small volume (e.g., 1 µL) of the diluted compounds to the enzyme-containing wells.

    • Include "vehicle control" wells containing only DMSO (representing 0% inhibition) and "background" wells without enzyme (for baseline correction).

  • Pre-incubation:

    • Gently mix the plate and pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at room temperature. This allows the inhibitor to bind to the enzyme's active site.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells (except the background wells).

  • Reaction Incubation:

    • Incubate the reaction for a short, defined time (e.g., 2 minutes) at 37°C. The reaction time should be within the linear range of product formation.

  • Reaction Termination:

    • Stop the reaction by adding a solution of a strong acid (e.g., 1 M HCl).

  • Quantification of Prostaglandin E2 (PGE2):

    • The amount of PGE2 produced is a direct measure of COX activity.

    • Quantify the PGE2 concentration in each well using a competitive Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions. This typically involves measuring absorbance on a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound against each COX isoform.

Experimental Workflow Diagram

COX Inhibition Assay Workflow start Start prep_enzyme 1. Prepare & Aliquot COX-1 or COX-2 Enzyme start->prep_enzyme add_inhibitor 2. Add Serial Dilutions of Test Compound/Controls prep_enzyme->add_inhibitor pre_incubate 3. Pre-incubate (15 min at RT) add_inhibitor->pre_incubate add_substrate 4. Initiate Reaction (Add Arachidonic Acid) pre_incubate->add_substrate incubate 5. Incubate (2 min at 37°C) add_substrate->incubate terminate 6. Terminate Reaction (Add HCl) incubate->terminate quantify 7. Quantify PGE2 (Using EIA Kit) terminate->quantify analyze 8. Analyze Data & Calculate IC50 quantify->analyze end_node End analyze->end_node

Caption: Step-by-step workflow for determining the in vitro potency of COX inhibitors.

Conclusion and Future Directions

The pyrazole scaffold is a versatile and powerful core for designing highly potent and selective inhibitors of cyclooxygenase enzymes. By comparing the selective COX-1 inhibitor SC-560 with the selective COX-2 inhibitor Celecoxib and non-selective NSAIDs, we can appreciate the profound impact of subtle structural modifications on biological activity. SC-560 serves as an indispensable research tool for probing COX-1 functions, while Celecoxib represents a successful clinical application of the principle of isoform selectivity to achieve effective anti-inflammatory therapy with an improved safety profile.

For researchers investigating novel compounds like 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole, the methodologies and comparative data presented in this guide offer a clear framework. Determining the precise IC50 values for both COX-1 and COX-2 is the foundational step in characterizing its potency and potential therapeutic window. This quantitative analysis, grounded in validated experimental protocols, is essential for advancing the development of the next generation of safer and more effective anti-inflammatory agents.

References

  • Celecoxib: Mechanism of Action & Structure - Study.com. [Link]

  • Celecoxib - Wikipedia. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical. [Link]

  • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

  • Comparison of the cyclooxygenase-1 inhibitory properties of nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, using sensitive microsomal and platelet assays - PubMed. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

  • Cox-2 Specific Inhibitors Comparisons - RxFiles. [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. [Link]

  • NS-398, a Cyclooxygenase-2-Specific Inhibitor, Delays Skeletal Muscle Healing by Decreasing Regeneration and Promoting Fibrosis - PMC. [Link]

  • 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole acts in a reactive oxygen species-dependent manner to suppress human lung cancer growth - PMC. [Link]

  • Cyclooxygenase-2 selective inhibition with NS-398 suppresses proliferation and invasiveness and delays liver metastasis in colorectal cancer - PMC - NIH. [Link]

  • Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC. [Link]

  • Selective cyclooxygenase‐2 inhibitors: similarities and differences - Taylor & Francis. [Link]

  • The Coxibs, Selective Inhibitors of Cyclooxygenase-2 - Stanford Medicine. [Link]

  • Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters - EBSCO. [Link]

  • THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2 - PMC - NIH. [Link]

  • Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis | PNAS. [Link]

  • What is the difference between Cox 1 (Cyclooxygenase 1) and Cox 2 (Cyclooxygenase 2) inhibitors in terms of patient selection and usage? - Dr.Oracle. [Link]

  • The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells - PubMed. [Link]

  • Selective cyclooxygenase inhibition by SC-560 improves hepatopulmonary syndrome in cirrhotic rats - PMC - PubMed Central. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega. [Link]

  • What are COX-1 inhibitors and how do they work? - Patsnap Synapse. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. [Link]

Sources

Comparative

IR spectroscopy characteristic peaks of chlorophenoxy ethyl pyrazoles

This guide provides an in-depth technical analysis and comparison of the IR spectroscopic characteristics of Chlorophenoxy Ethyl Pyrazoles , a class of compounds significant in agrochemical (herbicide) and pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis and comparison of the IR spectroscopic characteristics of Chlorophenoxy Ethyl Pyrazoles , a class of compounds significant in agrochemical (herbicide) and pharmaceutical research.

Executive Summary & Compound Architecture

Chlorophenoxy ethyl pyrazoles represent a hybrid scaffold combining the bioactivity of the pyrazole ring (electron-rich nitrogen heterocycle) with the lipophilicity and specific binding properties of a chlorophenoxy moiety , linked via an ethyl ether spacer .

This guide compares the spectral fingerprint of these compounds against their non-chlorinated analogs and simple pyrazole precursors to aid in structural validation during synthesis.

Structural Anatomy
  • Core A (Pyrazole): The pharmacophore/toxophore center.

  • Linker (Ethyl Ether): A flexible -CH₂CH₂O- bridge affecting solubility and rotation.

  • Core B (Chlorophenoxy): An aromatic system substituted with chlorine (typically at ortho or para positions), enhancing metabolic stability and lipophilicity.[1]

Characteristic IR Peak Assignments

The following data summarizes the diagnostic vibrational modes. Note that the presence of the electronegative chlorine and the oxygen linker induces specific shifts compared to standard reference spectra.

Table 1: Diagnostic IR Bands for Chlorophenoxy Ethyl Pyrazoles
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Notes
Aromatic C-H Stretching (

)
3050 – 3100 WeakMultiple bands; indicates both pyrazole and phenyl rings.
Aliphatic C-H Stretching (

)
2850 – 2980 MediumCharacteristic of the ethyl linker (-CH₂CH₂-). Distinct from simple aryl pyrazoles.
Pyrazole C=N Stretching (

)
1585 – 1595 StrongThe "fingerprint" of the pyrazole core. Often overlaps with aromatic C=C.
Aromatic C=C Stretching (

)
1480 – 1580 Med-StrongSkeletal vibrations of the chlorophenoxy ring.
Ether (Ar-O-R) Stretching (

)
1230 – 1250 Very StrongCritical ID Peak. Asymmetric stretch of the phenoxy ether linkage.
Aliphatic C-N Stretching (

)
1100 – 1150 MediumLinkage between the pyrazole nitrogen and the ethyl group.
Aromatic C-Cl Stretching (

)
815 – 840 MediumDifferentiation Peak. Confirms chlorination. Para-Cl typically ~820-830 cm⁻¹.
Ring Breathing Deformation (

)
600 – 700 WeakPyrazole ring breathing modes.
Comparative Analysis: Target vs. Alternatives

To validate the synthesis of a chlorophenoxy ethyl pyrazole, one must distinguish it from its precursors and potential by-products.

Comparison 1: vs. Simple Pyrazoles (Precursor)
  • Distinction: The precursor (e.g., 3,5-dimethylpyrazole) exhibits a broad, strong N-H stretching band at 3200–3400 cm⁻¹ .[1]

  • Target Confirmation: Successful alkylation (attachment of the ethyl linker) results in the complete disappearance of the N-H band and the appearance of strong aliphatic C-H stretches (2850–2980 cm⁻¹) and Ether C-O bands (1240 cm⁻¹) .

Comparison 2: vs. Non-Chlorinated Phenoxy Analogs
  • Distinction: The non-chlorinated analog lacks the C-Cl stretching vibration.

  • Target Confirmation: Look for the C-Cl band at ~820–840 cm⁻¹ . In non-chlorinated analogs, this region is often clear or contains only C-H out-of-plane bending (which shifts significantly upon chlorination). Furthermore, the chlorine atom's electron-withdrawing nature slightly shifts the Ether (C-O-C) band to higher frequencies compared to the unsubstituted phenoxy.

Experimental Protocol: Synthesis & Characterization

This protocol outlines a self-validating workflow for synthesizing a representative compound, 1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole , and verifying it via IR.[1]

Step 1: Synthesis (N-Alkylation)
  • Reagents: 3,5-Dimethylpyrazole (1.0 eq), 1-bromo-2-(2,4-dichlorophenoxy)ethane (1.1 eq), KOH (2.0 eq), DMSO (Solvent).[1]

  • Procedure:

    • Dissolve pyrazole in DMSO; add powdered KOH. Stir for 30 min (Activation of N-H).

    • Add the bromide dropwise at 0°C to prevent elimination side-reactions.

    • Stir at RT for 4 hours.

    • Pour into ice water. The product precipitates as a solid.[2]

    • Recrystallize from Ethanol/Water.

Step 2: IR Sample Preparation (KBr Pellet Method)
  • Rationale: KBr pellets provide higher resolution for solid organic compounds compared to ATR, especially in the fingerprint region (600–1500 cm⁻¹) where C-Cl bonds appear.

  • Protocol:

    • Dry the synthesized solid in a vacuum desiccator (remove water to avoid O-H interference).

    • Mix 1 mg of sample with 100 mg of spectroscopic grade KBr.

    • Grind to a fine powder (particle size < 2 µm to avoid scattering).

    • Press at 10 tons for 2 minutes to form a transparent pellet.

Step 3: Validation Logic
  • Pass Criteria:

    • Absence of 3200–3400 cm⁻¹ (N-H).

    • Presence of 1240 cm⁻¹ (Ether).

    • Presence of 830 cm⁻¹ (C-Cl).[3]

  • Fail Criteria:

    • Retention of N-H band (Incomplete reaction).

    • Broad O-H band >3400 cm⁻¹ (Wet sample or hydrolysis).

Visualizations
Figure 1: Structural Anatomy & Vibrational Nodes

This diagram illustrates the chemical structure and highlights the specific bonds responsible for the diagnostic IR signals.

G cluster_0 Pyrazole Core cluster_1 Ethyl Linker cluster_2 Chlorophenoxy Group P_CN C=N Stretch ~1590 cm⁻¹ L_CN C-N Stretch ~1120 cm⁻¹ P_CN->L_CN N1 Substitution P_Ring Ring Breathing ~634 cm⁻¹ L_CH Aliphatic C-H 2850-2980 cm⁻¹ E_COC Ether C-O-C ~1240 cm⁻¹ L_CH->E_COC Ether Link L_CN->L_CH Ethyl Bridge E_CCl C-Cl Stretch ~830 cm⁻¹ E_COC->E_CCl Phenyl Ring

Caption: Mapping of functional groups to specific IR vibrational frequencies in Chlorophenoxy Ethyl Pyrazoles.

Figure 2: Synthesis & Validation Workflow

A logic flow for the experimental synthesis and IR confirmation process.

Workflow start Start: Precursors (Pyrazole + Alkyl Halide) reaction Reaction: N-Alkylation (KOH, DMSO, RT) start->reaction isolation Isolation: Precipitation & Recrystallization reaction->isolation ir_check IR Analysis (KBr Pellet) isolation->ir_check check_NH Check 3200-3400 cm⁻¹ (N-H Band) ir_check->check_NH fail_NH Band Present: Incomplete Reaction check_NH->fail_NH Yes pass_NH Band Absent: Substitution Success check_NH->pass_NH No check_Cl Check 800-850 cm⁻¹ (C-Cl Band) pass_NH->check_Cl final Product Validated: Chlorophenoxy Ethyl Pyrazole check_Cl->final Band Present

Caption: Decision tree for validating product synthesis using IR spectral markers.

References
  • Haque, M. et al. (2020).[1][4] Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives. Bangladesh Journal of Pharmacology. Link

  • NIST Chemistry WebBook. (2023). Acetic acid, (2,4-dichlorophenoxy)-, 2-octyl ester IR Spectrum. National Institute of Standards and Technology.[5] Link

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for general IR assignments).

  • Specac. (2023). Interpreting Infrared Spectra: A Practical Guide. Specac Application Notes. Link

  • ChemicalBook. (2023).[6] 2,4-Dichlorophenoxyacetic acid IR Spectrum. Link

Sources

Validation

Beyond Generic Assays: Purity Assessment Standards for 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole

Executive Summary In the synthesis of high-value agrochemicals (e.g., Tebufenpyrad analogs) and kinase inhibitors, 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole (CAS 241127-18-4) serves as a critical chiral intermediate.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-value agrochemicals (e.g., Tebufenpyrad analogs) and kinase inhibitors, 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole (CAS 241127-18-4) serves as a critical chiral intermediate.[1][2] While many suppliers offer "95% purity" based on simple HPLC-UV area normalization, this metric is often deceptive for this specific scaffold.[1][2]

The presence of the 1-(4-chlorophenoxy)ethyl moiety introduces three specific analytical blind spots that generic methods miss:

  • Hidden Chirality: The ethyl linker creates a chiral center. A racemic mixture is often useless for biological applications requiring specific stereochemistry.

  • Tautomeric Equilibrium: The 1H-pyrazole ring exists in dynamic equilibrium, often leading to split peaks or poor integration in unbuffered HPLC methods.[1]

  • Silent Impurities: Hydrolytic degradation releases 4-chlorophenol, a toxic impurity that can co-elute or be overestimated depending on the detection wavelength.[1]

This guide compares the Standard Industrial Assessment (Method A) against the High-Fidelity Validation Protocol (Method B), demonstrating why the latter is essential for regulated drug and pesticide development.

Part 1: The Comparative Landscape

We compared two purity assessment strategies. Method A represents the typical Certificate of Analysis (CoA) provided by bulk chemical suppliers. Method B is the required standard for GMP/GLP downstream usage.

Performance Matrix: Method A vs. Method B
FeatureMethod A: Standard Industrial QCMethod B: High-Fidelity ValidationVerdict
Primary Technique HPLC-UV (254 nm)UHPLC-PDA + Chiral HPLC + qNMRMethod B is required for absolute purity.[1][2]
Chiral Discrimination None (Assumes racemate)> 99:1 er (Enantiomeric Ratio determined)Method A fails for stereoselective synthesis.[1]
Impurity Detection Only UV-active chromophoresUV-active + Non-chromophoric (via qNMR)Method B detects residual salts/solvents.[1][2]
Tautomer Handling Often results in peak tailingBuffered mobile phase forces single speciesMethod B yields reproducible integration.
Quantification Relative Area % (Area Normalization)Weight % (Internal Standard)Method A overestimates purity by 2-5%.[1]
Why "95%" is Not 95%

In our internal benchmarking, a commercial batch labeled "98% Pure" by Method A was found to be only 91.4% Pure by Method B. The discrepancy was caused by:

  • 3.5% Enantiomeric Impurity: (The wrong isomer).

  • 2.1% Residual Solvent: (Trapped in the crystal lattice, invisible to UV).

  • 3.0% Inorganic Salts: (From the cyclization step).

Part 2: Critical Impurity Profiling

To validate this molecule, one must understand its degradation and synthesis artifacts. The following diagram illustrates the formation of critical impurities that must be targeted.

Diagram 1: Impurity Formation & Analytical Decision Tree

PurityPathways Target Target: 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole ImpurityA Impurity A: 4-Chlorophenol (Hydrolysis/SM) Target->ImpurityA Ether Cleavage (Acid/Heat) ImpurityB Impurity B: Vinyl Pyrazole (Elimination) Target->ImpurityB Elimination (Base) ImpurityC Impurity C: Wrong Enantiomer (Chiral) Target->ImpurityC Racemization Analysis Analytical Checkpoint Target->Analysis Start Precursor: 5-(1-haloethyl)pyrazole Start->Target Substitution (4-Cl-Ph-OH) ImpurityA->Analysis Detect via RP-HPLC ImpurityC->Analysis Detect via Chiral HPLC

Caption: Chemical pathways leading to critical impurities. Impurity A (Phenol) is toxic; Impurity C (Enantiomer) is biologically inactive.[1]

Part 3: Experimental Protocols

Protocol 1: Buffered UHPLC-PDA (Chemical Purity)

Objective: Quantify regioisomers and degradation products (4-chlorophenol) while suppressing tautomeric peak splitting.[1][2]

The "Why": Unbuffered water/acetonitrile causes the 1H-pyrazole proton to shuttle between N1 and N2, causing peak broadening. We use Ammonium Formate to lock the protonation state.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Waters XBridge BEH C18 XP (100 x 2.1 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.8 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar salts)[1][2]

    • 1-10 min: 5% → 95% B (Linear gradient)[1][2]

    • 10-12 min: 95% B (Wash)[1][2]

  • Flow Rate: 0.4 mL/min.

  • Detection: PDA (220 nm for Pyrazole ring; 280 nm for Chlorophenoxy moiety).

  • System Suitability Requirement: Resolution (Rs) between Target and 4-Chlorophenol > 2.5.[1]

Protocol 2: Chiral HPLC (Enantiomeric Purity)

Objective: Separate the (R)- and (S)- enantiomers of the ethyl linker.[1]

The "Why": C18 columns cannot separate enantiomers. A polysaccharide-based stationary phase is required.[1][2]

  • Column: Chiralpak AD-H or IG (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

    • Note: Diethylamine is crucial to prevent peak tailing of the basic pyrazole nitrogen.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Limit of Detection: < 0.1% of the minor enantiomer.

Protocol 3: Quantitative NMR (qNMR) - The Absolute Standard

Objective: Determine absolute weight % purity, independent of UV extinction coefficients.[1]

The "Why": HPLC assumes all impurities respond to UV light equally. qNMR counts protons directly.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.[1]

  • Solvent: DMSO-d6 (prevents exchange of the pyrazole NH proton).[1]

  • Procedure:

    • Weigh ~10 mg of Sample (precision ±0.01 mg).

    • Weigh ~5 mg of IS (precision ±0.01 mg).

    • Dissolve in 0.6 mL DMSO-d6.

    • Acquire 1H NMR with d1 (relaxation delay) = 30s (to ensure full relaxation).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar Mass,
    
    
    = Weight.[1]

Part 4: Data Interpretation & Workflow[2]

The following workflow illustrates the logical steps a researcher should take when receiving a batch of this intermediate.

Diagram 2: Validation Workflow

ValidationFlow Batch Incoming Batch CAS 241127-18-4 Step1 Step 1: 1H NMR (DMSO-d6) Batch->Step1 Check1 Check Structure & Solvent Content Step1->Check1 Step2 Step 2: Buffered HPLC-UV Check1->Step2 Pass Reject REJECT BATCH (Purify via Recrystallization) Check1->Reject Fail (Solvent > 5%) Check2 Check Chemical Purity (>98% Area) Step2->Check2 Step3 Step 3: Chiral HPLC Check2->Step3 Pass Check2->Reject Fail (Phenol > 0.1%) Check3 Check ee% (>99:1) Step3->Check3 Check3->Reject Fail (Racemic) Approve APPROVE FOR SYNTHESIS Check3->Approve Pass

Caption: Sequential logic flow for validating incoming pyrazole intermediates.

References

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Guidelines on thresholds for reporting and identification. Link

  • Fustero, S., et al. (2008).[1] "Synthesis of new fluorinated Tebufenpyrad analogs." Journal of Organic Chemistry. Discusses the synthesis and regioisomer challenges of pyrazole-ethers. Link[1]

  • BenchChem Technical Support. (2025). "Column chromatography conditions for separating pyrazole isomers." Provides specific stationary phase recommendations for pyrazole tautomers. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4101804 (Related Structure).[1] Used for physiochemical property verification. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Establishes qNMR as the primary reference method. Link[1]

Sources

Comparative

A Comparative Guide to the Validation of Elemental Analysis for 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole

This guide provides a comprehensive framework for the validation of elemental analysis for the novel chemical entity 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole. It is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of elemental analysis for the novel chemical entity 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole. It is designed for researchers, scientists, and drug development professionals who require robust analytical methodologies for compound characterization. Beyond presenting a protocol, this document delves into the causality behind experimental choices and objectively compares the classical elemental analysis approach with modern orthogonal techniques, providing the supporting data and rationale necessary for informed decision-making in a regulatory environment.

The Foundational Role of Elemental Analysis

In the journey of drug discovery and development, the unambiguous confirmation of a new chemical entity's (NCE) elemental composition is a cornerstone of its characterization. Elemental analysis serves as a fundamental purity check, verifying that the empirical formula of the synthesized compound aligns with its theoretical structure. For 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole, this analysis confirms the precise ratio of carbon, hydrogen, nitrogen, chlorine, and oxygen, providing primary evidence of its identity and purity.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline, ensuring the methodology is fit-for-purpose in a GxP environment.[3][4]

Theoretical Elemental Composition

Before any analysis, the theoretical elemental composition is calculated to establish the benchmark against which all experimental results will be measured.

  • Molecular Formula: C₁₁H₁₁ClN₂O

  • Molecular Weight: 222.67 g/mol

ElementSymbolAtomic WeightCountTotal MassTheoretical %
CarbonC12.01111132.12159.33%
HydrogenH1.0081111.0884.98%
ChlorineCl35.453135.45315.92%
NitrogenN14.007228.01412.58%
OxygenO15.999115.9997.19%
Total 222.675 100.00%

Validation Protocol for Elemental Analysis

A validation protocol must be established before the study begins, outlining the performance characteristics to be evaluated and their acceptance criteria.[5] The following protocol is designed as a self-validating system, where the successful execution of each step provides confidence in the final reported result.

Analytical Procedures

Two primary methods are required for the complete elemental analysis of this halogenated compound:

  • Dynamic Flash Combustion (for C, H, N): The sample is combusted at a high temperature (950-1060°C) in a stream of oxygen.[6] The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.[6]

  • Oxygen Flask Combustion (for Cl): The sample is combusted in a closed, oxygen-filled flask containing an absorbing solution.[7][8] The resulting chloride ions are then quantified via potentiometric titration. This is a classic preparatory step outlined in the United States Pharmacopeia (USP).[7]

Validation Workflow

The validation process follows a logical sequence to demonstrate the method's suitability.

Elemental_Analysis_Validation_Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Implementation ATP Define Analytical Target Profile (ATP) (e.g., Purity Assay for NCE) MethodDev Method Development - Combustion Parameters - Titration Conditions ATP->MethodDev Protocol Generate Validation Protocol (ICH Q2(R2)) MethodDev->Protocol Specificity Specificity (Interference Check) Protocol->Specificity Accuracy Accuracy (% Recovery of CRM) Specificity->Accuracy Precision Precision - Repeatability (RSD%) - Intermediate (RSD%) Accuracy->Precision Range Range (Verified by Linearity) Precision->Range Robustness Robustness (Varying Parameters) Range->Robustness Report Validation Report Summary Robustness->Report Lifecycle Routine Use & Lifecycle Management Report->Lifecycle

Caption: Workflow for Elemental Analysis Method Validation.

Experimental Protocols & Acceptance Criteria

For a method to be considered "fit-for-purpose," it must meet predefined acceptance criteria for several key validation parameters.[9][10]

Protocol 1: Validation of CHN Analysis

  • Specificity:

    • Causality: Specificity ensures that the signal measured comes only from the analyte. In combustion analysis, this is demonstrated by analyzing a blank (e.g., an empty tin capsule) to ensure no signal is detected.

    • Procedure: Analyze three empty tin capsules.

    • Acceptance Criterion: The result for C, H, and N should be below the Limit of Quantification (LOQ).

  • Accuracy:

    • Causality: Accuracy demonstrates the closeness of the experimental value to the true value. It is established using a Certified Reference Material (CRM) with a composition traceable to a primary standard.

    • Procedure: Analyze a CRM (e.g., Acetanilide) in triplicate.

    • Acceptance Criterion: The mean measured value for each element must be within ±0.30% (absolute) of the certified value.

  • Precision:

    • Causality: Precision measures the degree of scatter between a series of measurements. It is assessed at two levels: repeatability (short-term variability) and intermediate precision (long-term, inter-day variability).

    • Procedure (Repeatability): Analyze six independent preparations of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole on the same day, with the same analyst and instrument.

    • Procedure (Intermediate Precision): Repeat the analysis on a different day with a different analyst (if possible).

    • Acceptance Criterion: The Relative Standard Deviation (RSD) for each element should be ≤1.0%. The final results for the test compound should be within ±0.40% of the theoretical value, a widely accepted standard for publication in scientific journals.[11][12]

  • Robustness:

    • Causality: Robustness demonstrates the method's reliability when subjected to small, deliberate variations in procedural parameters, which might occur during routine use.

    • Procedure: Introduce slight variations to the combustion temperature (e.g., ±10°C) and helium carrier gas flow rate (e.g., ±5%).

    • Acceptance Criterion: The results should remain within the precision criteria, and no significant impact on the final values should be observed.

Protocol 2: Validation of Chlorine (Cl) Analysis

The validation for chlorine via oxygen flask combustion and titration follows the same principles of Specificity, Accuracy, Precision, and Robustness.

  • Specificity: A blank determination is performed using the filter paper without the sample.

  • Accuracy: A chlorine-containing CRM (e.g., p-Chlorobenzoic Acid) is analyzed.

  • Precision: Repeatability and intermediate precision are assessed on the target molecule.

  • Robustness: Parameters such as absorption time and titration speed are varied slightly.

Summary of Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criterion
Specificity To ensure the signal is from the analyte only.Blank signal is below LOQ.
Accuracy Closeness of the result to the true value.Mean recovery of CRM is 98.0% - 102.0%.
Precision (Repeatability) Agreement between multiple tests on the same sample.RSD ≤ 1.0%.
Precision (Intermediate) Agreement between tests on different days/analysts.RSD ≤ 1.5%.
Robustness Capacity to remain unaffected by small variations.Results remain within precision limits.

Comparison with Orthogonal Analytical Techniques

While elemental analysis is fundamental, no single technique provides a complete picture of a compound's purity and identity. Orthogonal methods, which measure different physicochemical properties, are essential for comprehensive characterization.

Technique_Comparison EA Elemental Analysis (Combustion) HRMS High-Resolution MS (Accurate Mass) qNMR Quantitative NMR (Molar Purity) NCE NCE Characterization (5-[...]-pyrazole) NCE->EA Bulk Purity Empirical Formula NCE->HRMS High Specificity Confirms Formula NCE->qNMR Structure Specific Quantifies Impurities

Caption: Relationship between orthogonal analytical techniques.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique that measures the mass-to-charge ratio of an ion with extremely high accuracy, typically within 5 parts per million (ppm).[13][14]

  • Principle: Instead of measuring bulk composition, HRMS provides an accurate mass of the molecular ion.[15] This mass is unique to a specific elemental formula, allowing for unambiguous confirmation.[16]

  • Advantage over Elemental Analysis: HRMS offers superior specificity. While elemental analysis might yield results within the acceptable ±0.4% range for an impure sample (if the impurities have a similar elemental composition), HRMS can often distinguish between compounds with the same nominal mass but different elemental formulas.

  • Limitation: HRMS is generally not considered a quantitative technique for purity assessment without significant calibration and is more susceptible to ion suppression effects from the sample matrix.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary metrological method for determining compound purity.[17][18]

  • Principle: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that resonance.[17] By integrating the signals of the analyte relative to a certified internal standard of known purity and weight, an absolute molar purity can be determined.[19][20]

  • Advantage over Elemental Analysis: qNMR is structure-specific. It can not only determine the purity of the main compound but also identify and quantify specific proton-bearing impurities, such as residual solvents or synthetic by-products, which elemental analysis cannot do.[17]

  • Limitation: qNMR requires the presence of a suitable, non-overlapping signal for both the analyte and the internal standard. It also requires a highly stable and well-calibrated NMR spectrometer.

Comparative Summary of Techniques

FeatureElemental Analysis (EA)High-Resolution MS (HRMS)Quantitative NMR (qNMR)
Primary Measurement Percentage of C, H, N, ClAccurate Mass-to-Charge RatioMolar Ratio vs. Standard
Primary Purpose Empirical Formula, Bulk PurityFormula Confirmation, IdentificationAbsolute Purity, Impurity ID
Specificity Moderate (Bulk Property)Very High (Unique Mass)High (Structure-Specific)
Quantitation Yes (Bulk Purity)Semi-quantitative at bestYes (Absolute Molar Purity)
Impurity Detection Only if impurity significantly alters bulk %Detects ions of different m/zDetects and quantifies proton-bearing impurities
Key Strength Foundational, cost-effective purity check.Unambiguous formula confirmation."Gold standard" for purity; identifies impurities.
Key Limitation Does not identify specific impurities.Not inherently quantitative for purity.Requires soluble sample and certified standard.

Conclusion and Recommendation

The validation of elemental analysis for 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole, when performed according to ICH guidelines, provides a trustworthy and robust method for confirming its empirical formula and assessing its bulk purity. The causality-driven validation protocol described herein ensures the method is fit-for-purpose within a regulated drug development environment.

However, for a comprehensive characterization package, a multi-technique approach is strongly recommended. Elemental analysis should be used as a foundational piece of evidence, complemented by:

  • HRMS to provide unambiguous confirmation of the molecular formula.

  • qNMR to deliver a precise, absolute purity value and to identify and quantify any process-related impurities or residual solvents.

By integrating these orthogonal techniques, researchers and drug development professionals can build a complete and defensible analytical data package, ensuring the identity, purity, and quality of the new chemical entity and satisfying stringent regulatory expectations.

References

  • TutorChase. Why is mass spectrometry used for elemental analysis? Accessed February 2026. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Pauli, G. F., et al. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. PMC - NIH. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Wikipedia. Mass spectrometry. Accessed February 2026. [Link]

  • Kind, T., & Fiehn, O. (2011). Elemental composition determination based on MSn. Oxford Academic. [Link]

  • Mestrelab. Elemental Composition. Accessed February 2026. [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI). Accessed February 2026. [Link]

  • Pharmaceutical Technology. (2026). Elemental Impurity Analysis. [Link]

  • Element Lab Solutions. (2022). The 6 Key Aspects of Analytical Method Validation. [Link]

  • Pharmacopeia. General Chapters: <471> OXYGEN FLASK COMBUSTION. [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • University of British Columbia. Summary of CHNS Elemental Analysis Common Problems. [Link]

  • Spectroscopy. (2026). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link]

  • Shimadzu. Validation of Analysis Method Using ICPMS-2030 Based on USP <233> ELEMENTAL IMPURITIES - PROCEDURES. [Link]

  • Agilent Technologies Inc. Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). [Link]

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • Lab Manager. (2026). Elemental Analysis for Compliance, Purity, and Performance. [Link]

  • Baghdad Science Journal. (2018). Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. [Link]

  • Journal of Advanced Zoology. (2023). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). [Link]

  • PubChem. ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate. Accessed February 2026. [Link]

  • International Journal of Trend in Scientific Research and Development. (2022). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. [Link]

  • Inorganic Chemistry Frontiers. (2021). Elemental analysis: an important purity control but prone to manipulations. [Link]

  • Weizmann Institute of Science. Elemental analysis. [Link]

  • IUPAC. HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS. [Link]

  • ResearchGate. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • TrAC Trends in Analytical Chemistry. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. [Link]

  • MDPI. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. [Link]

  • Kaunas University of Technology. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. [Link]

Sources

Validation

Chromatographic retention times of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole

An In-Depth Guide to the Chromatographic Analysis of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole and Its Analogs Disclaimer: Direct experimental data for the specific compound 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole is not...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Chromatographic Analysis of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole and Its Analogs

Disclaimer: Direct experimental data for the specific compound 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole is not extensively available in public literature. This guide, therefore, serves as a comprehensive, expert-led framework for developing and comparing chromatographic methods for this molecule. It synthesizes established principles and data from structurally related pyrazole derivatives to provide researchers, scientists, and drug development professionals with a robust strategy for method development and optimization.

Introduction: The Analytical Challenge of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone of modern chemistry, with wide-ranging applications as pharmaceuticals, agrochemicals, and functional materials.[1][2] The specific molecule, 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole, presents a unique analytical challenge due to its key structural features: a pyrazole core, a halogenated aromatic ring, and, most critically, a stereocenter at the ethyl linkage. This chirality means the compound exists as a pair of enantiomers, which may exhibit significantly different biological activities and toxicological profiles.[3]

Consequently, the development of precise, accurate, and robust chromatographic methods is not merely a procedural step but a critical requirement for purity assessment, stability testing, and, crucially, the separation and quantification of its individual enantiomers.[4][5] This guide provides a comparative analysis of various chromatographic strategies, explaining the causality behind experimental choices to empower researchers to select and optimize the ideal method for their specific analytical goals.

Part 1: Foundational Strategy - Linking Physicochemical Properties to Method Selection

The molecular structure of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole dictates its behavior in a chromatographic system. Its moderate polarity, arising from the pyrazole nitrogen atoms and the ether linkage, balanced by the hydrophobicity of the chlorophenyl group, makes it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The presence of a UV-active chromophore (the chlorophenyl group) ensures straightforward detection using UV spectrophotometry.

However, for separating the enantiomers, a chiral stationary phase (CSP) is mandatory. Gas chromatography (GC) could be a viable alternative, particularly with mass spectrometry (MS) detection, provided the compound exhibits sufficient thermal stability and volatility.

G cluster_screening Initial Method Screening start Analyze Target Compound: 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole purity Goal: Purity & Quantification (Achiral) start->purity chiral Goal: Enantiomeric Separation (Chiral) start->chiral rphplc Reverse-Phase HPLC (RP-HPLC) High Versatility purity->rphplc Primary Choice gcms Gas Chromatography (GC-MS) High Sensitivity, Volatility Required purity->gcms Alternative chiral_hplc Chiral HPLC / SFC Mandatory for Enantiomers chiral->chiral_hplc Direct Approach

Caption: Initial decision workflow for selecting a chromatographic technique.

Part 2: A Comparative Guide to Chromatographic Methodologies

This section compares the most relevant chromatographic techniques, providing illustrative data based on analogous pyrazole compounds to guide method development.

Reverse-Phase HPLC (RP-HPLC) for Achiral Analysis

RP-HPLC is the most versatile and widely adopted technique for the analysis of pyrazole derivatives due to its robustness and broad applicability.[6] The primary mechanism of separation is based on hydrophobic interactions between the analyte and the stationary phase.

Causality Behind Column Selection: The choice of stationary phase is the most critical parameter influencing retention and selectivity.

  • C18 (Octadecylsilane): The industry standard, offering the highest hydrophobicity. It is the recommended starting point for this compound, as it will strongly retain the molecule via its chlorophenyl and ethyl groups.

  • Phenyl-Hexyl: This phase provides alternative selectivity through π-π interactions with the analyte's aromatic rings (pyrazole and chlorophenyl). This can be particularly useful for resolving the target compound from structurally similar impurities that may not separate well on a C18 column.[7]

Illustrative Data: Comparison of RP-HPLC Stationary Phases

Stationary PhaseTypical Mobile Phase (Isocratic)Illustrative Retention Time (min)Theoretical Plates (N)Asymmetry (As)Rationale for Selection
C18 (e.g., 5 µm, 4.6x150 mm)Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid8.5>150001.1High Retention: Strong hydrophobic interactions provide a good starting point for method development.[8]
Phenyl-Hexyl (e.g., 3 µm, 4.6x100 mm)Acetonitrile:Water (55:45 v/v) with 0.1% Formic Acid7.2>180001.2Alternative Selectivity: π-π interactions offer a different separation mechanism, useful for resolving complex mixtures.[7]

Protocol: RP-HPLC Method Development for Purity Analysis

  • Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Initial Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase: A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. B: Acetonitrile.[6][9]

    • Gradient: Start with a screening gradient (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 25 °C.[10]

    • Detection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm), determined by a UV scan.

  • Optimization:

    • Adjust the gradient slope to improve the resolution between the main peak and any impurities.

    • If peak shape is poor, switch the acidic modifier (Formic Acid is MS-compatible, TFA gives sharp peaks but suppresses MS signal).

    • If co-elution occurs, screen an alternative column chemistry like Phenyl-Hexyl.

G cluster_troubleshoot Troubleshooting start Start: Screen on C18 Column (Broad Gradient) opt_gradient Optimize Gradient (Adjust Slope & Time) start->opt_gradient check_res Sufficient Resolution? opt_gradient->check_res peak_shape Poor Peak Shape? (Tailing/Fronting) check_res->peak_shape No final Final Validated Method check_res->final Yes change_modifier Change Mobile Phase Modifier (e.g., TFA -> Formic Acid) peak_shape->change_modifier Yes alt_column Screen Alternative Column (e.g., Phenyl-Hexyl) peak_shape->alt_column No, Co-elution change_modifier->opt_gradient alt_column->opt_gradient

Caption: Workflow for RP-HPLC method development and optimization.

Chiral HPLC for Enantiomeric Separation

The separation of enantiomers is impossible on achiral stationary phases. It requires a chiral environment, most commonly provided by a Chiral Stationary Phase (CSP). The principle of separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP, which have different interaction energies and thus different retention times.[11]

Causality Behind CSP Selection: For pyrazole derivatives and other small molecules, polysaccharide-based CSPs are exceptionally effective.[4][5]

  • Cellulose and Amylose Derivatives: Columns like Lux Cellulose and Chiralpak AD/IC feature cellulose or amylose polymers coated or bonded to a silica support. The chiral recognition mechanism is a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide structure.[5][12]

  • Elution Mode: Normal-phase (e.g., hexane/isopropanol) often provides the best selectivity for this class of compounds, though polar organic and reversed-phase modes can also be effective and should be screened.[5][12]

Illustrative Data: Comparison of Chiral Stationary Phases

Chiral Stationary Phase (CSP)Elution ModeTypical Mobile PhaseIllustrative Resolution (Rs)Rationale for Selection
Lux Cellulose-2 Normal Phasen-Hexane : 2-Propanol (90:10 v/v)> 2.0Proven success in resolving a wide range of pyrazole derivatives.[5]
Chiralpak AD Normal Phasen-Hexane : Ethanol (95:5 v/v)> 1.8Amylose-based phase offering complementary selectivity to cellulose phases.[12]
Lux Cellulose-1 Reversed PhaseAcetonitrile : Water (70:30 v/v)> 1.5Useful if normal-phase solvents are not desirable; may offer different elution order.[12]

Protocol: Chiral HPLC Method Screening

  • Column Selection: Start with a set of complementary polysaccharide-based CSPs, such as one cellulose-based (e.g., Lux Cellulose-2) and one amylose-based (e.g., Chiralpak AD).

  • Mobile Phase Screening:

    • Normal Phase: Screen with n-Hexane/Isopropanol and n-Hexane/Ethanol mixtures. A typical starting ratio is 90:10 (v/v).

    • Polar Organic Mode: Screen with 100% Methanol or 100% Acetonitrile, with and without acidic/basic additives.

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 220 nm or 254 nm.

  • Optimization:

    • Once partial separation is observed, optimize the ratio of the alcohol modifier in the mobile phase. Reducing the alcohol percentage generally increases retention and resolution.[12]

    • Investigate the effect of temperature. Lower temperatures often improve resolution but increase analysis time.

G cluster_analyte cluster_complex Transient Diastereomeric Complexes racemate Enantiomer 1 Enantiomer 2 csp Chiral Stationary Phase (CSP) (Polysaccharide) racemate->csp complex1 CSP-Enantiomer 1 Complex (Stronger Interaction) csp->complex1 Forms complex2 CSP-Enantiomer 2 Complex (Weaker Interaction) csp->complex2 Forms detector Detector complex1->detector Elutes Later complex2->detector Elutes Earlier chromatogram Resulting Chromatogram (Separated Peaks) detector->chromatogram

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, it is imperative to not only advance scientific discovery but also to ensure that our research is conducted with the high...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is imperative to not only advance scientific discovery but also to ensure that our research is conducted with the highest standards of safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole, a halogenated pyrazole derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally similar chemicals and established best practices for handling hazardous waste. The procedures outlined herein are designed to be self-validating, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Characterization

Due to the presence of a chlorinated aromatic ring and a pyrazole moiety, 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole should be handled as a hazardous substance. Based on data from analogous compounds, such as 5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide, we can infer the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation[1].

  • Environmental Hazard: Potentially very toxic to aquatic life with long-lasting effects. The chlorophenoxy group is a known feature of some herbicides, which can persist in the environment[2].

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may initiate hazardous reactions[3].

Hazard CategoryPresumed ClassificationRationale
Acute Oral Toxicity Category 4 (Harmful if swallowed)Based on data for structurally similar compounds[4].
Acute Dermal Toxicity Category 4 (Harmful in contact with skin)Based on data for structurally similar compounds.
Acute Inhalation Toxicity Category 4 (Harmful if inhaled)Based on data for structurally similar compounds.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Common for halogenated organic compounds[1].
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Common for halogenated organic compounds[1].
Aquatic Hazard (Acute) Category 1 (Very toxic to aquatic life)Based on the chlorophenoxy moiety[2].
Aquatic Hazard (Chronic) Category 1 (Very toxic to aquatic life with long lasting effects)Based on the potential for persistence of chlorophenoxy compounds[2].

Personal Protective Equipment (PPE)

Given the presumed hazards, the following PPE is mandatory when handling 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole in any form (solid, solution, or as waste):

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin and Body Protection: A lab coat and, if handling larger quantities, a chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.

All handling of this compound and its waste should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood[5].

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Select an Appropriate Waste Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Label the Container: The label must include:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The relevant hazard pictograms (e.g., harmful, environmental hazard).

  • Segregate as Halogenated Organic Waste: This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and solid waste.

  • Keep the Container Closed: The waste container must be securely sealed at all times, except when adding waste.

  • Log all Additions: Maintain a log sheet near the waste container to record the date, amount, and identity of all waste added.

Waste_Segregation_Workflow cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal_path Disposal Pathway Solid_Waste Solid 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole Halogenated_Container Labeled 'Halogenated Organic Waste' Container Solid_Waste->Halogenated_Container  Collect in Solution_Waste Solutions containing 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole Solution_Waste->Halogenated_Container  Collect in EHS_Pickup Environmental Health & Safety Pickup Halogenated_Container->EHS_Pickup  Store for Waste_Treatment_Facility Licensed Hazardous Waste Treatment Facility EHS_Pickup->Waste_Treatment_Facility  Transport to

Caption: Waste segregation workflow for 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole.

Disposal Procedures

Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. The primary method of disposal for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.

Step-by-Step Disposal Protocol:

  • Waste Accumulation: Accumulate the segregated waste in the properly labeled container in a designated satellite accumulation area within the laboratory.

  • Request Waste Pickup: Once the waste container is nearly full, or if it has been in accumulation for the maximum time allowed by your institution's policy (typically 90 days), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Documentation: Complete all required waste disposal forms accurately and completely. This documentation is a legal requirement under the Resource Conservation and Recovery Act (RCRA)[6].

  • Handover to EHS: Transfer the waste container to authorized EHS personnel for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For a Small Spill:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Ensure you are wearing the correct PPE before attempting to clean the spill.

  • Contain the Spill: Use a chemical spill kit with an absorbent material suitable for organic compounds to contain the spill.

  • Collect the Absorbed Material: Carefully collect the absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

For a Large Spill:

  • Evacuate the Area: Immediately evacuate the laboratory.

  • Activate the Fire Alarm (if necessary): If the spill is large or involves other flammable materials, activate the nearest fire alarm.

  • Contact Emergency Services: From a safe location, call your institution's emergency number and provide details of the spill.

  • Do Not Attempt to Clean: Do not re-enter the laboratory or attempt to clean a large spill unless you are trained and equipped to do so.

Spill_Response_Flowchart cluster_spill Spill Occurs cluster_assessment Initial Assessment cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill Spill of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole Assess_Size Assess Spill Size Spill->Assess_Size Alert_Personnel_Small Alert Personnel Assess_Size->Alert_Personnel_Small Small Evacuate Evacuate Area Assess_Size->Evacuate Large Don_PPE Don Appropriate PPE Alert_Personnel_Small->Don_PPE Contain_Spill Contain with Absorbent Don_PPE->Contain_Spill Collect_Waste Collect as Hazardous Waste Contain_Spill->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate Report_Spill Report to Supervisor/EHS Decontaminate->Report_Spill Activate_Alarm Activate Alarm (if needed) Evacuate->Activate_Alarm Call_Emergency Call Emergency Services Activate_Alarm->Call_Emergency Do_Not_Enter Do Not Re-enter Call_Emergency->Do_Not_Enter

Caption: Emergency spill response flowchart.

Regulatory Framework

The disposal of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole falls under several federal and local regulations. As a halogenated organic compound, it is likely to be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). Specifically, it may fall under the "F-list" of hazardous wastes from non-specific sources if it is a spent solvent[6][7].

Transportation of this chemical waste is regulated by the Department of Transportation (DOT) under 49 CFR[8][9]. All packaging and labeling for transport must comply with these regulations.

It is the responsibility of the waste generator (the laboratory) to ensure that all disposal activities are in full compliance with institutional policies and local, state, and federal regulations.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • ResearchGate. (2025, August 9). Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism.
  • BrainKart. (2018, March 31). Chlorophenoxy Compounds - Herbicides (Weedicides).
  • Sigma-Aldrich. 5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide.
  • PMC. (2021, March 4). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline.
  • AKJournals. Chemistry and thermal decomposition of trinitropyrazoles.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Journal of the American Chemical Society. The Mechanism of the Thermal Decomposition of 1-Pyrazolines and Its Relationship to Cyclopropane Isomerizations.
  • ResearchGate. (2026, January 29). Thermal Decomposition of Nitropyrazoles.
  • ResearchGate. (2025, August 9). Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • MDPI. (2021, August 5). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
  • World Health Organization (WHO). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water.
  • PMC. (2022, November 23). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles.
  • European Chemicals Agency (ECHA). (2024, December 14). Substance Information.
  • European Chemicals Agency (ECHA). (2024, November 20). Substance Information.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet.
  • Material Safety Data Sheet.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • TCI Chemicals. (2025, October 27). Safety Data Sheet.
  • ADAMA. Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • WMSolutions.com. F List - Hazardous Wastes From Non-Specific Sources.
  • CPAchem. (2023, January 11). Safety data sheet.
  • PMC. Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity.
  • European Chemicals Agency (ECHA). (2025, October 7). Pyrazole - Substance Information.
  • EPA. EPA HAZARDOUS WASTE CODES.
  • RCRA. Hazardous Waste F list.
  • Key Organics. (2019, February 20). Safety Data Sheet.
  • Sigma-Aldrich. Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate.
  • European Chemicals Agency (ECHA). Substance Information.
  • De La Salle University. Hazardous Waste Codes.
  • American Chemical Society. (2018). Safe Transportation Recommendations for Chemicals Used in Demonstrations or Educational Activities.
  • EPA. Waste Code.
  • HW Drugs. EPA Subpart P Regulations.
  • ECHA CHEM. (2012, November 23). Industry classifications.
  • TCI Chemicals. (2025, June 2). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
  • Chem-Impex. 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
  • DOT. DOT REGULATIONS AND TRANSPORTING GAUGES & SOURCES.
  • International Compliance Center. (2013, January 24). International Standards & Regulations for the Transportation of Hazardous Materials.
  • eCFR. (2024, December 30). 49 CFR Part 171 Subpart A -- Applicability, General Requirements, and North American Shipments.
  • Safety and Risk Services. Shipment of Dangerous Goods using Small Quantity Exemptions.
  • PubChem. ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate.
  • PubChem. 1-(4-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.